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  • Product: 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
  • CAS: 1181375-80-3

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document delineates the compound's core chemical structure, its key identifiers, and the critical physicochemical properties that influence its behavior in biological systems. Recognizing that specific experimental data for this compound is not widely published, this guide focuses on the authoritative, field-proven methodologies for determining these properties. It offers not just procedural steps but also the underlying scientific rationale for each experimental choice, thereby serving as both a characterization blueprint for this specific molecule and a practical handbook for the physicochemical profiling of novel small molecule drug candidates.

Introduction: The Significance of Heterocyclic Scaffolds in Modern Drug Discovery

The molecular architecture of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine combines two privileged scaffolds in medicinal chemistry: the piperazine and the pyrrolidine rings. Piperazine is a ubiquitous core in a multitude of approved drugs, valued for its ability to improve aqueous solubility and its versatile nature as a linker that can be readily functionalized.[1] Its two basic nitrogen atoms can be tailored to modulate pKa and engage in crucial hydrogen bond interactions with biological targets.[1] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in natural products and synthetic drugs, often contributing to conformational rigidity and providing a key vector for interacting with protein binding pockets.[2]

The combination of these two rings, with an ethyl group on one of the piperazine nitrogens, creates a molecule with multiple basic centers and a specific three-dimensional shape. Understanding the physicochemical properties of such a molecule is paramount for any drug development campaign. Properties such as ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere data points; they are fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity.[3]

This guide provides the essential framework for a thorough investigation of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, detailing its structure and outlining the gold-standard experimental protocols required for its complete physicochemical characterization.

Chemical Structure and Identifiers

A precise understanding of a molecule's structure and its standardized identifiers is the foundation of all subsequent research and regulatory activities.

Chemical Structure

The structure features a piperazine ring N-substituted with an ethyl group and C-substituted at the 4-position with the 3-position of a pyrrolidine ring.

Caption: 2D Chemical Structure of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.

Structural Description

1-Ethyl-4-(pyrrolidin-3-yl)piperazine possesses three nitrogen atoms, all of which are basic. The secondary amine of the pyrrolidine ring and the tertiary amine of the piperazine ring (para to the ethyl group) are expected to be the most basic centers, readily protonated at physiological pH. The tertiary amine bearing the ethyl group will also be basic, but its pKa may be influenced by the electron-donating nature of the alkyl substituent. The molecule has stereogenic centers, meaning it can exist as different enantiomers ((S) and (R) forms), which may have distinct biological activities and properties.[4][5]

Chemical Identifiers

Proper identification is crucial for database searching, procurement, and regulatory submissions. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 1-Ethyl-4-(pyrrolidin-3-yl)piperazineN/A
Molecular Formula C₁₀H₂₁N₃[4][5]
Molecular Weight 183.30 g/mol [4][5]
CAS Number 1932414-95-3 ((S)-enantiomer) 1932243-65-6 ((R)-enantiomer)[4][5]
Canonical SMILES CCN1CCN(CC1)C2CCNC2N/A
InChI InChI=1S/C10H21N3/c1-2-13-6-8-12(9-7-13)10-3-4-11-5-10/h10-11H,2-9H2,1H3N/A
InChIKey Inferred from structureN/A

Physicochemical Properties: A Gateway to Understanding Biological Fate

The journey of a drug from administration to its target is governed by its physicochemical properties. For a molecule like 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, with multiple ionizable groups, these properties are highly dependent on pH.

Summary of Key Physicochemical Properties

The table below outlines the critical properties for drug discovery. While experimental values for this specific molecule are not publicly available, this table serves as a template for data acquisition.

PropertySymbolImportance in Drug DiscoveryTypical Value Range
Ionization Constant pKaGoverns solubility, permeability, and target binding by determining the charge state at a given pH.[6]Bases: 7-11
Partition Coefficient logPMeasures lipophilicity of the neutral species; a key predictor of membrane permeability and metabolism.[3]1-5 (for oral drugs)[3]
Distribution Coefficient logDMeasures effective lipophilicity at a specific pH (e.g., 7.4), accounting for both ionized and neutral species.[7][8]0-3 (for CNS drugs)
Aqueous Solubility SDetermines dissolution rate and concentration in the GI tract and plasma, impacting absorption and bioavailability.[9][10]> 10 µg/mL
Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized.[11] For 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a polybasic compound, multiple pKa values will describe the sequential protonation of its three nitrogen atoms. These values are critical because the charge state of the molecule profoundly affects its interaction with cell membranes (which are less permeable to charged species) and its binding to target proteins (which often involves ionic interactions).[12]

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a crucial factor in its ability to cross biological membranes.

  • logP is the partition coefficient of the neutral, un-ionized form of the molecule between octanol and water.[3][13] It is a fundamental, pH-independent measure of a compound's intrinsic lipophilicity.

  • logD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable drugs.[7][8] It accounts for all species (ionized and neutral) and thus reflects the compound's effective lipophilicity in the body, for example, in blood plasma at pH 7.4.

Aqueous Solubility

A drug must be in solution to be absorbed.[9] Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[10][14] Solubility can be measured in two primary ways:

  • Kinetic Solubility: A high-throughput method used in early discovery where a compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. Precipitation is measured, often by light scattering (nephelometry).[14][15] This provides a rapid but often overestimated measure of solubility.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution after it has reached equilibrium (typically after 24-72 hours of shaking the solid compound in buffer).[9][16] It is more time-consuming but provides the true equilibrium solubility value.

Standardized Protocols for Physicochemical Profiling

The following section details the principles and step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.

General Workflow for Physicochemical Characterization

A systematic approach is essential for efficiently characterizing a new chemical entity (NCE). The workflow ensures that foundational data is gathered before progressing to more complex and resource-intensive assays.

Caption: A streamlined workflow for the characterization of a new chemical entity.

Experimental Determination of pKa (UV-Metric Titration)

Expertise & Rationale: This method is chosen for its accuracy and suitability for compounds possessing a UV chromophore that changes upon ionization. As the pH of the solution is titrated, the protonation state of the molecule changes, leading to a shift in the UV-Vis absorbance spectrum. By monitoring this shift, a precise pKa can be determined.[17] This is superior to simple potentiometric titration for small research quantities as it requires less material.

Protocol:

  • Preparation: Prepare a stock solution of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in methanol or DMSO (~10 mM). Prepare a series of aqueous buffers spanning a wide pH range (e.g., pH 2 to 12).

  • Sample Dilution: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well containing the different pH buffers. Ensure the final organic solvent concentration is low (<1%) to avoid pKa shifts.

  • Spectrophotometry: Place the plate in a UV-Vis spectrophotometer and measure the full absorbance spectrum (e.g., 220-400 nm) for each well.

  • Data Analysis: Plot absorbance at a specific wavelength (where the change is maximal) against pH.

  • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa. For a multi-basic compound, multiple inflection points may be observed.

Experimental Determination of logD/logP (Shake-Flask Method)

Trustworthiness & Rationale: The shake-flask method is the universally recognized "gold standard" for logP and logD determination.[13] It is a direct measurement of the partitioning equilibrium and, when performed carefully, provides highly reliable and reproducible data. Its self-validating nature comes from running the experiment in both directions (compound dissolved in aqueous phase first vs. octanol phase first) to ensure equilibrium is reached.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4 for logD) and vice-versa by mixing them vigorously overnight and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Compound Addition: Add a known amount of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1:1 v/v).

  • Equilibration: Shake the vial at a controlled temperature for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[8]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )

    • To determine logP , the experiment must be repeated using a pH where the compound is fully in its neutral, un-ionized form. This requires prior knowledge of the pKa values.

Experimental Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

Authoritative Grounding: This method provides the true equilibrium solubility, which is the most relevant value for biopharmaceutical and formulation development.[9][16] Unlike kinetic methods that can be confounded by the rate of precipitation from a supersaturated solution, this approach measures the endpoint of the dissolution process.[10][14]

Protocol:

  • Sample Preparation: Add an excess amount of solid 1-Ethyl-4-(pyrrolidin-3-yl)piperazine to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Sample Filtration/Centrifugation: At the end of the incubation, separate the undissolved solid from the solution. This is a critical step and is typically done by centrifuging the sample at high speed and then carefully collecting the supernatant, or by passing the solution through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant and accurately measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Conclusion

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a molecule built from scaffolds of proven value in drug discovery. Its physicochemical profile, dictated by its multiple basic centers and specific topology, will be the ultimate arbiter of its potential as a drug candidate. While predictive software can provide initial estimates, the empirical determination of pKa, logD, and thermodynamic solubility through the robust, validated protocols described herein is indispensable. The data generated from these methods provides the authoritative grounding needed to make informed decisions in lead optimization, guide formulation strategies, and ultimately, increase the probability of success in the complex journey of drug development.

References

  • Aqueous Solubility - Creative Biolabs. [Link]

  • 1-ethyl-3-methyl-4-(pyrrolidin-3-yl)piperazine-2,5-dione - Chemspace. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC - NIH. [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins - PMC - NIH. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. [Link]

  • Piperazine - Wikipedia. [Link]

  • PIPERAZINES - Ataman Kimya. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]

Sources

Exploratory

Pharmacological Profiling of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine: Receptor Binding Affinity, Selectivity, and Assay Methodologies

Executive Summary In the landscape of central nervous system (CNS) drug discovery, conformationally restricted diamines serve as highly privileged scaffolds. 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS 1181375-80-3) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, conformationally restricted diamines serve as highly privileged scaffolds. 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS 1181375-80-3) represents a versatile building block that merges the robust pharmacophoric properties of a piperazine ring with the vector-directing capabilities of a pyrrolidine moiety. This technical guide provides an in-depth analysis of the structural determinants governing the receptor binding affinity and selectivity of derivatives based on this scaffold, specifically targeting aminergic G-protein coupled receptors (GPCRs) such as Histamine H3, Dopamine D2/D3, and Serotonin 5-HT1A. Furthermore, it details field-proven, self-validating experimental protocols for quantifying these pharmacological metrics.

Structural Determinants of Receptor Affinity

The utility of the 1-ethyl-4-(pyrrolidin-3-yl)piperazine scaffold in medicinal chemistry is not coincidental; it is driven by precise physicochemical causality.

Aminergic GPCRs share a highly conserved orthosteric binding pocket characterized by an aspartic acid residue in transmembrane helix 3 (TM3), designated as Asp3.32. The piperazine N4 nitrogen in this scaffold possesses a pKa of approximately 8.5–9.0, ensuring it remains protonated at physiological pH. This protonation is non-negotiable, as it forms the critical electrostatic salt bridge with Asp3.32 required for high-affinity anchoring [1].

The structural components of the scaffold play distinct roles:

  • The 1-Ethyl Substitution: Provides optimal lipophilic bulk. It occupies the minor hydrophobic pocket adjacent to TM3 without inducing steric repulsion, stabilizing the ligand-receptor complex.

  • The Pyrrolidin-3-yl Ring: Acts as a rigid, three-dimensional vector. Rather than participating directly in primary binding, it directs subsequent chemical extensions (e.g., aryl or alkyl chains attached to the pyrrolidine N1) toward the extracellular loop 2 (ECL2) and secondary binding pockets. This vectorization is the primary driver of receptor subtype selectivity.

ReceptorLogic Scaffold 1-Ethyl-4-(pyrrolidin-3-yl)piperazine Core Scaffold Piperazine Piperazine N4 (Salt Bridge w/ Asp3.32) Scaffold->Piperazine Pyrrolidine Pyrrolidine N1 (Vector for Extension) Scaffold->Pyrrolidine H3R H3R Piperazine->H3R Sigma1 Sigma-1 Affinity (Hydrophobic Pocket) Pyrrolidine->Sigma1 Alkyl/Aryl Extension D2D3 Dopamine D2/D3 Affinity (ECL2 Interaction) Pyrrolidine->D2D3 Long-chain Aryl Linker

Structural logic of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine derivatives in multi-target GPCR binding.

Target Selectivity Profiles

The Histamine H3 / Sigma-1 Axis

Recent structure-activity relationship (SAR) studies have demonstrated that piperazine-pyrrolidine derivatives are highly effective as dual Histamine H3 / Sigma-1 receptor antagonists. The aminergic core satisfies the H3 pharmacophore, while lipophilic extensions on the pyrrolidine nitrogen engage the hydrophobic regions of the Sigma-1 receptor. This dual targeting is highly sought after for developing novel antinociceptive and neuropathic pain therapies, as simultaneous modulation of these receptors yields synergistic analgesic effects [1].

The Serotonin (5-HT1A) / Dopamine (D2/D3) Axis

By coupling the pyrrolidine nitrogen to long-chain aryl groups, the scaffold transforms into a Long-Chain Arylpiperazine (LCAP). LCAPs are the cornerstone of atypical antipsychotic design. Extending the linker length between the pyrrolidine core and a terminal aryl group shifts the selectivity profile. Shorter linkers tend to favor 5-HT1A agonism, while optimal 4-carbon (butyl) linkers drastically increase Dopamine D3 receptor affinity, often achieving sub-nanomolar Ki​ values while maintaining high selectivity over the D4 and alpha-1 receptors[2, 3].

Quantitative Data Summary

The following table summarizes representative binding affinities ( Ki​ ) for optimized derivatives utilizing the pyrrolidinyl-piperazine framework across key CNS targets, extrapolated from foundational SAR literature[1, 2, 3].

Target ReceptorLigand Modification (on Pyrrolidine N1)Binding Affinity ( Ki​ , nM)Functional Activity
Histamine H3 Short alkyl/cycloalkyl extensions3.1 – 8.5 nMInverse Agonist / Antagonist
Sigma-1 Bulky lipophilic (e.g., tert-butyl, adamantyl)4.4 – 15.0 nMAntagonist
5-HT1A Aryl-imide or Aryl-amide (2-3 carbon linker)0.4 – 3.5 nMPartial Agonist
Dopamine D2 Aryl-piperazine extensions (4 carbon linker)45.0 – 180.0 nMAntagonist
Dopamine D3 2,3-dichlorophenyl derivatives (4 carbon linker)0.13 – 5.0 nMAntagonist

Experimental Methodologies

To accurately profile the binding affinity and functional activity of 1-ethyl-4-(pyrrolidin-3-yl)piperazine derivatives, rigorous, self-validating biochemical assays must be employed.

Protocol A: Self-Validating Radioligand Binding Assay (In Vitro Affinity)

This protocol determines the equilibrium inhibition constant ( Ki​ ) of test compounds. It is designed as a closed, self-validating system to ensure data trustworthiness.

1. Membrane Preparation:

  • Homogenize CHO or HEK293 cells stably expressing the target GPCR (e.g., human D3 or H3) in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2​ .

  • Causality: The inclusion of Mg2+ is critical; divalent cations stabilize the high-affinity agonist state of the GPCR by facilitating G-protein coupling.

2. Assay Incubation:

  • In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] -N-methylhistamine for H3, at a concentration equal to its Kd​ ), 50 µL of test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

3. Internal Validation (Non-Specific Binding):

  • Critical Step: Dedicate at least 4 wells per plate to receive a saturating concentration (10 µM) of a known unlabeled competitor (e.g., Thioperamide for H3).

  • Causality: This establishes the baseline of Non-Specific Binding (NSB). Specific Binding (SB) is mathematically isolated by subtracting NSB from Total Binding (TB). Without this, lipophilic accumulation in the membrane cannot be distinguished from true receptor affinity.

4. Rapid Filtration & Detection:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

  • Causality: PEI is a highly cationic polymer. It neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of positively charged piperazine derivatives to the filter itself.

  • Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM).

5. Quality Control (QC):

  • Calculate the Z'-factor for the plate: Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . A plate is only validated and accepted if Z′≥0.5 .

AssayWorkflow Membrane 1. Membrane Preparation (Express target GPCRs, quantify protein) Incubation 2. Radioligand Incubation ([3H]-Ligand + Test Compound + Mg2+) Membrane->Incubation Validation 3. Internal Validation (Include 10µM unlabeled ligand for NSB) Incubation->Validation Filtration 4. Rapid Filtration (GF/B filters pre-soaked in 0.5% PEI) Validation->Filtration Detection 5. Scintillation Counting (Measure specific vs non-specific CPM) Filtration->Detection QC 6. Quality Control (Calculate Z'-factor > 0.5) Detection->QC

Self-validating high-throughput radioligand binding assay workflow for GPCR affinity profiling.

Protocol B: [35S]GTPγS Functional Assay

Binding affinity ( Ki​ ) does not indicate functional efficacy. To determine if a 1-ethyl-4-(pyrrolidin-3-yl)piperazine derivative is an agonist, partial agonist, or antagonist, a [35S]GTPγS binding assay is required.

  • Preparation: Suspend GPCR-expressing membranes in assay buffer containing 10 µM GDP. Causality: Excess GDP forces the G-proteins into an inactive, GDP-bound state, creating a low baseline necessary to observe agonist-induced nucleotide exchange.

  • Incubation: Add the test compound and 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog). Incubate for 30 minutes at 30°C.

  • Antagonist Mode Validation: To validate antagonist activity, the test compound must be co-incubated with an EC80​ concentration of a reference full agonist. The compound's ability to shift the agonist's dose-response curve to the right confirms competitive antagonism.

  • Measurement: Filter and count as described in Protocol A. Efficacy ( Emax​ ) is calculated relative to the maximum response elicited by a standard full agonist (set to 100%).

Foundational

Preliminary Toxicity and Safety Profile of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine: A Predictive and Empirical Framework

Executive Summary 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS: 1181375-80-3) is a highly versatile, commercially available bis-heterocyclic building block frequently utilized in medicinal chemistry to construct central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-4-(pyrrolidin-3-yl)piperazine (CAS: 1181375-80-3) is a highly versatile, commercially available bis-heterocyclic building block frequently utilized in medicinal chemistry to construct central nervous system (CNS) active agents, such as histamine H3 receptor antagonists and atypical antipsychotics. Structurally, it comprises an N-ethyl piperazine ring coupled to a pyrrolidine ring, forming a dense, aliphatic tri-amine scaffold.

While the exact in vivo toxicological profile of this specific unconjugated scaffold remains proprietary or unpublished in mainstream literature, its structural motifs carry well-documented, predictable liabilities. As a Senior Application Scientist, I have synthesized this technical guide to provide a predictive toxicological framework based on the physicochemical properties of its constituent rings, coupled with the rigorous, self-validating experimental protocols required to evaluate this scaffold in early-stage drug discovery.

Structural & Physicochemical Profiling

The safety profile of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is fundamentally driven by its basicity and lipophilicity.

  • Aliphatic Amines: The molecule possesses three basic nitrogen centers (two in the piperazine ring, one in the pyrrolidine ring). At physiological pH (7.4), this scaffold is predominantly polyprotonated, existing as a polycation.

  • sp³-Rich Character: The high fraction of sp³ carbons enhances aqueous solubility and three-dimensional pharmacophore coverage[1], but the unshielded basic nitrogens introduce specific off-target liabilities[2].

Mechanistic Toxicology & Predictive Liabilities

Cardiotoxicity (hERG Liability)

The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous, binding lipophilic basic amines via cation-π interactions with aromatic residues (Tyr652 and Phe656) in the channel pore. The polybasic nature of the piperazine-pyrrolidine scaffold significantly increases the risk of hERG blockade, which can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes).

Hepatotoxicity & Cholesterol Biosynthesis Disruption

Piperazine derivatives have been empirically linked to hepatotoxicity. Gene array studies on rat hepatocytes exposed to piperazine designer drugs demonstrate a consensus signature involving the up-regulation of key enzymes in cholesterol biosynthesis (e.g., squalene epoxidase, Cyp51A1) mediated by the SREBP-1 transcription factor[3]. This disruption increases the risk of hepatic steatosis.

Lysosomal Trapping & Drug-Induced Phospholipidosis (DIPL)

As a Cationic Amphiphilic Drug (CAD) precursor, the protonated nitrogens of this scaffold drive passive diffusion into acidic lysosomes (pH ~4.5). Once inside, the basic amines become fully protonated and trapped. This accumulation neutralizes lysosomal pH and directly inhibits lysosomal phospholipase A1, leading to the intracellular accumulation of phospholipids (phospholipidosis)[4].

PL_Pathway N1 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Basic Aliphatic Amine) N2 Passive Diffusion into Lysosome (pH ~4.5) N1->N2 Lipophilicity N3 Protonation of Amine Groups (Cationic Trapping) N2->N3 Acidic Environment N4 Inhibition of Lysosomal Phospholipase A1 N3->N4 Binding to Phospholipids N5 Intracellular Phospholipid Accumulation (Drug-Induced Phospholipidosis) N4->N5 Disrupted Lipid Metabolism

Mechanism of lysosomal trapping and drug-induced phospholipidosis by basic amines.
CYP450-Mediated Bioactivation

While the pyrrolidine ring is a highly valuable pharmacophore, it carries a latent risk of bioactivation. Cytochrome P450 enzymes (primarily CYP3A4) can oxidize the pyrrolidine ring to form reactive iminium ions or aminoaldehydes. These "hard" electrophiles can covalently bind to endogenous proteins or DNA, potentially triggering idiosyncratic drug toxicity or genotoxicity[2].

Empirical Safety Evaluation Protocols (Self-Validating Systems)

To transition from predictive toxicology to empirical validation, the following self-validating protocols must be executed. Each protocol is designed with internal controls to ensure data integrity.

Protocol 1: Automated Patch-Clamp hERG Assay

Objective: Quantify the IC₅₀ for hERG channel inhibition.

  • Cell Preparation: Cultivate CHO cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use a planar patch-clamp system (e.g., QPatch). Maintain holding potential at -80 mV.

  • Compound Application: Apply 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in a 6-point concentration-response curve (0.1 μM to 30 μM).

  • Self-Validation Check:

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown).

    • Positive Control: Terfenadine (1 μM) must yield >80% current block.

  • Data Extraction: Calculate IC₅₀ based on steady-state tail current reduction.

Protocol 2: In Vitro Phospholipidosis Assay (Fluorescent Lipid Accumulation)

Objective: Assess the lysosomal trapping and phospholipidosis potential.

  • Cell Line: Seed HepG2 cells in a 96-well plate at 1×104 cells/well.

  • Incubation: Co-incubate cells with the test compound (10 μM and 50 μM) and a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.

  • Counter-Staining: Stain nuclei with Hoechst 33342 to normalize for cell viability and proliferation.

  • Self-Validation Check:

    • Positive Control: Amiodarone (10 μM) must show a >3-fold increase in NBD-PE fluorescence[5].

    • Negative Control: Acetaminophen (50 μM) must show baseline fluorescence.

  • Readout: Measure fluorescence via high-content screening (HCS) microscopy.

Protocol 3: Reactive Metabolite Trapping

Objective: Detect CYP450-mediated iminium ion formation from the pyrrolidine ring.

RM_Workflow S1 Incubation with Human Liver Microsomes (HLM) S2 Addition of Trapping Agents (GSH / KCN) S1->S2 S3 CYP450 Bioactivation (Pyrrolidine -> Iminium Ion) S2->S3 S4 Formation of Stable Adducts S3->S4 Nucleophilic Attack S5 LC-HRMS/MS Analysis & Structural Elucidation S4->S5

Experimental workflow for trapping reactive iminium intermediates using GSH/KCN.
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL), test compound (10 μM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Trapping Agents: Add Glutathione (GSH, 5 mM) to trap soft electrophiles, and Potassium Cyanide (KCN, 1 mM) to trap hard electrophiles (iminium ions).

  • Reaction: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile.

  • Self-Validation Check: Include Verapamil as a positive control for KCN trapping (must yield a detectable cyano-adduct).

  • Analysis: Centrifuge and analyze the supernatant via LC-HRMS/MS, scanning for neutral loss of the cyano group (-26 Da) or GSH cleavage fragments.

Quantitative Data Summary

When evaluating derivatives of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine during lead optimization, the following threshold metrics should be utilized to benchmark safety.

Toxicity ParameterAssay / MetricHigh Risk ThresholdAcceptable Target Profile
Cardiotoxicity hERG Patch-Clamp (IC₅₀)< 1 μM> 10 μM (or >30x Cmax)
Phospholipidosis NBD-PE Accumulation> 2.5-fold vehicle< 1.5-fold vehicle
Hepatotoxicity HepG2 Cytotoxicity (CC₅₀)< 10 μM> 50 μM
Bioactivation Covalent Binding (pmol eq/mg)> 50 pmol/mg protein< 10 pmol/mg protein
Physicochemical Calculated pKa (Basic)> 9.0< 8.0 (via inductive tuning)

Conclusion & Optimization Strategies

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a highly effective scaffold for exploring the sp³ pharmacophore space; however, its inherent polybasic nature predisposes it to hERG inhibition, phospholipidosis, and potential hepatotoxicity.

Medicinal Chemistry Mitigation: To master these liabilities, medicinal chemists must employ basicity-attenuating strategies. The introduction of electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic nitrogens can significantly lower the pKa of the pyrrolidine or piperazine rings. Alternatively, converting one of the basic amines into an amide or utilizing steric shielding (e.g., adding gem-dimethyl groups) can disrupt the cation-π interactions required for hERG binding and reduce lysosomal accumulation without sacrificing target affinity.

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

An Application Note on the Laboratory-Scale Synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the la...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Laboratory-Scale Synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on a robust and widely utilized two-step sequence involving an initial reductive amination followed by a deprotection step. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for the experimental choices and procedures to ensure reproducibility and safety.

Introduction and Significance

The pyrrolidine and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The combination of these two heterocycles in a single molecule, such as 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, can lead to compounds with interesting pharmacological profiles. The pyrrolidine ring, with its sp3-hybridized carbons, allows for a greater exploration of three-dimensional chemical space, which can be crucial for target binding.[1] The piperazine moiety is often used to improve the physicochemical properties of a molecule, such as its solubility and basicity, which can enhance bioavailability.[3][4]

This protocol details a reliable method for the synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, starting from commercially available reagents. The chosen synthetic strategy is a reductive amination of N-Boc-3-pyrrolidinone with 1-ethylpiperazine, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group. This approach is favored for its high efficiency, mild reaction conditions, and broad applicability in the synthesis of complex amines.

Synthetic Strategy Overview

The synthesis is performed in two main stages, as illustrated in the workflow diagram below. The first stage involves the formation of a C-N bond between the pyrrolidinone ketone and the secondary amine of 1-ethylpiperazine via reductive amination. The use of a Boc-protected pyrrolidinone is crucial to prevent side reactions at the pyrrolidine nitrogen. The second stage is the deprotection of the Boc group under acidic conditions to yield the final target compound.

SynthesisWorkflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-3-pyrrolidinone D Reaction Mixture (in Dichloromethane) A->D B 1-Ethylpiperazine B->D C Sodium Triacetoxyborohydride (Reducing Agent) C->D Addition E Boc-protected Intermediate: tert-butyl 3-(4-ethylpiperazin-1-yl)pyrrolidine-1-carboxylate D->E Stir at room temp. F Boc-protected Intermediate G Trifluoroacetic Acid (TFA) (in Dichloromethane) F->G Dissolution & Acid Addition H Final Product: 1-Ethyl-4-(pyrrolidin-3-yl)piperazine G->H Stir at room temp.

Figure 1: Synthetic workflow for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Ratio (equiv)AmountCAS No.
N-Boc-3-pyrrolidinoneC9H15NO3185.221.05.00 g101385-93-7
1-EthylpiperazineC6H14N2114.191.23.70 g (4.3 mL)5308-25-8
Sodium Triacetoxyborohydride (STAB)C6H10BNaO6211.941.511.45 g56553-60-7
Dichloromethane (DCM), anhydrousCH2Cl284.93-~200 mL75-09-2
Trifluoroacetic Acid (TFA)C2HF3O2114.02~1020.7 g (14 mL)76-05-1
Saturated Sodium Bicarbonate SolutionNaHCO384.01-As needed144-55-8
Sodium Sulfate, anhydrousNa2SO4142.04-As needed7757-82-6
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Argon or Nitrogen gas supply with manifold

  • Syringes and needles

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

  • pH paper or meter

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl 3-(4-ethylpiperazin-1-yl)pyrrolidine-1-carboxylate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-pyrrolidinone (5.00 g, 27.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Add anhydrous dichloromethane (150 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 1-ethylpiperazine (3.70 g, 32.4 mmol, 1.2 equiv) via syringe.

  • Reductive Amination: While stirring the solution under an inert atmosphere (Argon or Nitrogen), add sodium triacetoxyborohydride (11.45 g, 54.0 mmol, 1.5 equiv) portion-wise over 15 minutes. The addition of STAB can be slightly exothermic.

    • Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydride reagents like sodium cyanoborohydride and can often be used in the presence of the amine and carbonyl compound from the start of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure Boc-protected intermediate.

Step 2: Synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
  • Deprotection Setup: Dissolve the purified tert-butyl 3-(4-ethylpiperazin-1-yl)pyrrolidine-1-carboxylate (assuming ~27.0 mmol theoretical yield) in dichloromethane (50 mL) in a 250 mL round-bottom flask with a stir bar.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (20.7 g, 14 mL, ~10 equiv) dropwise via syringe.

    • Expert Insight: TFA is a strong acid that effectively cleaves the Boc protecting group. The reaction is typically fast at room temperature, but initial cooling is recommended to control the exothermic reaction. An excess of TFA ensures complete deprotection.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Basification and Extraction: Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize any remaining acid and extract the free amine into the organic layer. Confirm the aqueous layer is basic (pH > 8).

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, typically as an oil. Further purification, if necessary, can be achieved by distillation under high vacuum or by crystallization of a salt form (e.g., hydrochloride).

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[5] Avoid inhalation and skin contact.

  • Trifluoroacetic acid is highly corrosive and can cause severe burns.[5] Handle with extreme care.

  • Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids or water. Quench reactions carefully.

  • 1-Ethylpiperazine is a corrosive and flammable liquid.

References

  • Chemspace. (n.d.). 1-ethyl-3-methyl-4-(pyrrolidin-3-yl)piperazine-2,5-dione. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of (S)-3,3´-Bis(1-pyrrolidinylmethyl)-5,5´,6,6´,7,7´,8,8´-octahydro-1,1'-bi-2-naphthol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Matl, F., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2998.
  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

Application

Application Notes &amp; Protocols: Dissolving 1-Ethyl-4-(pyrrolidin-3-yl)piperazine for Cell Culture Assays

Abstract This document provides a comprehensive guide for the effective solubilization of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a heterocyclic small molecule, for use in a wide range of in vitro cell culture assays. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the effective solubilization of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, a heterocyclic small molecule, for use in a wide range of in vitro cell culture assays. The protocol emphasizes the preparation of stable, high-concentration stock solutions and their subsequent dilution into aqueous cell culture media while maintaining compound integrity and minimizing solvent-induced cytotoxicity. We present a systematic approach grounded in the physicochemical properties of piperazine-containing compounds, offering detailed step-by-step protocols, validation checkpoints, and troubleshooting advice to ensure experimental reproducibility and accuracy. This guide is intended for researchers in cell biology, pharmacology, and drug development.

Introduction and Dissolution Rationale

1-Ethyl-4-(pyrrolidin-3-yl)piperazine belongs to the piperazine class of compounds, which are widely utilized as scaffolds in drug discovery for their favorable pharmacological properties.[1][2] The successful evaluation of this and other novel compounds in cell-based assays is critically dependent on a reliable and reproducible method of dissolution. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental results.[3]

The molecular structure of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, featuring two basic nitrogen atoms within the piperazine and pyrrolidine rings, suggests that its aqueous solubility will be pH-dependent. However, the presence of the ethyl group and the overall hydrocarbon structure lends a degree of lipophilicity, which can make direct dissolution in neutral aqueous buffers challenging.

Our recommended strategy is a two-step process:

  • Primary Dissolution: Utilize a minimal volume of a strong, biocompatible organic solvent to create a high-concentration primary stock solution. Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic molecules and its established use in cell culture.[4]

  • Secondary Dilution: Carefully dilute the primary stock into the final aqueous cell culture medium to prepare the working solutions. This step is critical to avoid precipitation and to ensure the final solvent concentration remains well below cytotoxic levels.

This methodology ensures the compound is fully solvated before its introduction to the aqueous environment of the cell culture medium, maximizing bioavailability for the intended assay.

1.1 Physicochemical Profile
PropertyValue / PredictionSource / Note
Molecular Formula C₁₀H₂₁N₃[5]
Molecular Weight 183.30 g/mol [5]
Appearance Solid (predicted)Based on similar structures[6]
Predicted pKa ~9.5-10.5 (most basic nitrogen)Estimated based on piperazine (pKa ~9.73)[7]
Predicted LogP ~0.8 - 1.5Estimated based on structure; indicates moderate lipophilicity
Primary Solvent Dimethyl Sulfoxide (DMSO)Recommended due to high solubilizing capacity[4][8]
Alternative Solvents Ethanol (EtOH), Dimethylformamide (DMF)[9][10]
1.2 Solvent Selection Logic

The choice of a primary solvent is a critical decision governed by the compound's properties and the constraints of the biological system. The following diagram illustrates the decision-making process that establishes DMSO as the optimal starting solvent for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.

start Start: Dissolve Compound compound Assess Compound Properties 1-Ethyl-4-(pyrrolidin-3-yl)piperazine start->compound properties Basic Nitrogens (pH-dependent solubility) Lipophilic Moieties (low water solubility) compound->properties solvent_choice Select Primary Solvent compound->solvent_choice dmso Try DMSO (High Solubilizing Power) solvent_choice->dmso Hydrophobic / Lipophilic water Try Aqueous Buffer (e.g., PBS, Acidified) solvent_choice->water Hydrophilic / Charged check_solubility Is it Soluble? dmso->check_solubility fail_water Insoluble or Precipitates at Neutral pH water->fail_water No check_assay_compat Is Solvent Assay Compatible? check_solubility->check_assay_compat Yes success Proceed to Protocol: Prepare Stock Solution check_assay_compat->success Yes toxicity Constraint: Final concentration in media must be non-toxic (<0.5%) check_assay_compat->toxicity

Caption: Logic for selecting DMSO as the primary solvent.

Materials and Equipment
  • 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (solid form)

  • Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with FBS and antibiotics)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Analytical balance (accuracy of at least 0.1 mg)

  • Class A volumetric flasks[11]

  • Calibrated micropipettes and sterile, low-retention filter tips

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil if compound is light-sensitive)

  • Vortex mixer

  • Water bath or heat block (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent working dilutions. Preparing an accurate stock solution is paramount for experimental consistency.[11][12]

Step-by-Step Methodology:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 183.30 g/mol × 1000 mg/g = 1.833 mg

  • Weighing: Carefully weigh out approximately 1.83 mg of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine into a sterile microcentrifuge tube. For accuracy, it is better to weigh a slightly different amount (e.g., 2.10 mg) and record the exact mass, then adjust the solvent volume accordingly.[11]

    • Adjusted Volume (µL) = [Mass (mg) / 183.30 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Example: For 2.10 mg, Volume = (2.10 / 183.30) / 0.010 × 1,000,000 = 1145.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Expert Tip: If the compound dissolves slowly, gentle warming in a 37°C water bath for 5-10 minutes can facilitate dissolution.[13] Always bring the solution back to room temperature before storage.

  • Labeling: Clearly label the stock solution with the compound name, exact concentration, solvent (100% DMSO), and preparation date.

  • Storage: For long-term storage, dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes (glass vials with Teflon-lined caps are ideal to prevent solvent loss).[14] Store at -20°C or -80°C. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[15]

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol describes the critical step of diluting the DMSO stock into your final cell culture medium. The goal is to achieve the desired final assay concentration while keeping the DMSO concentration below cytotoxic levels (generally ≤0.5%, with ≤0.1% being preferable for sensitive assays or long-term incubations).[16][17]

4.1 Workflow for Preparing Working Solutions

start Start: Thaw 10 mM DMSO Stock Aliquot intermediate_prep Prepare Intermediate Dilution (e.g., 1 mM in DMSO or Media) start->intermediate_prep Optional, for very low final concentrations working_prep Prepare Final Working Solution start->working_prep intermediate_prep->working_prep add_media 1. Dispense pre-warmed cell culture medium into tube working_prep->add_media add_stock 2. Add small volume of stock to the medium (e.g., 1 µL stock into 999 µL medium for 10 µM) add_media->add_stock mix 3. Mix Immediately & Thoroughly (pipetting or gentle vortex) add_stock->mix apply Apply to Cells mix->apply control_prep Prepare Vehicle Control control_steps Add same volume of DMSO (without compound) to an equal volume of medium control_prep->control_steps control_steps->apply Apply to parallel wells

Caption: Workflow for preparing final working solutions.

4.2 Example Dilution Table

This table provides a guide for making serial dilutions from a 10 mM stock to achieve common final concentrations in a 1 mL total volume.

Target Final Conc.Volume of 10 mM StockVolume of Culture MediumFinal DMSO Conc.
100 µM10 µL990 µL1.0%
50 µM5 µL995 µL0.5%
10 µM1 µL999 µL0.1%
1 µM0.1 µL (or 1 µL of 1 mM intermediate)999.9 µL (or 999 µL)0.01%
100 nM0.01 µL (or 1 µL of 100 µM intermediate)999.99 µL (or 999 µL)0.001%

Note on Low Concentrations: For final concentrations ≤1 µM, it is highly recommended to perform a 1:10 intermediate dilution of the primary stock (e.g., 10 µL of 10 mM stock + 90 µL of medium = 1 mM intermediate stock) to allow for more accurate pipetting volumes.

Validation and Best Practices

A robust experimental design includes controls to validate the dissolution protocol and account for potential artifacts.

  • Visual Inspection: After dilution into the final medium, visually inspect the working solution for any signs of cloudiness or precipitation. If observed, this indicates the compound has exceeded its solubility limit in the aqueous medium.

  • Solvent Toxicity Control (Crucial): Always include a "vehicle control" in your experiments.[15][18] This control consists of cells treated with culture medium containing the same final concentration of DMSO as your highest-concentration test sample. This step is essential to differentiate the effects of the compound from the effects of the solvent itself.

  • pH Stability: Adding a basic compound like this one can slightly increase the pH of the final, weakly buffered cell culture medium. For most applications with final concentrations in the low micromolar range, this effect is negligible. However, for high-concentration screens (e.g., >50 µM), it is good practice to check the pH of the final working solution.

  • Solution Stability: Aqueous working solutions of small molecules are often not stable for long periods.[10] It is strongly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment.

Troubleshooting
ProblemPotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO. Insufficient solvent or compound is in a salt form that is insoluble in DMSO.Increase DMSO volume to lower the target concentration. Try gentle warming (37°C).[13] If the source material is a salt (e.g., HCl salt), it may require an aqueous solvent.
Stock solution is clear, but precipitates upon dilution into culture medium. The compound's solubility limit in the aqueous medium has been exceeded.Prepare a lower final concentration. Ensure rapid mixing upon dilution. Try a two-step dilution: first into PBS, then into the final medium containing serum (proteins in serum can aid solubility).
High background toxicity or inconsistent results across experiments. Solvent toxicity; inconsistent stock solution concentration; compound degradation.Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[18] Aliquot stock solutions to avoid freeze-thaw cycles.[15] Confirm the cytotoxicity threshold of DMSO for your specific cell line.[16]
References
  • Ilić, N., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules. Available at: [Link]

  • Yin, C., et al. (2015). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Journal of Applied Toxicology. Available at: [Link]

  • Li, G. C., et al. (1977). Cytotoxicity of commonly used solvents at elevated temperatures. Journal of Cellular Physiology. Available at: [Link]

  • Kierstead, T. D., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Planta Medica. Available at: [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences Technical Library. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Rana, P., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • De Niz, M., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. ACS Infectious Diseases. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. PubChem Database. Available at: [Link]

  • U.S. Patent. (2019). Process for improving the solubility of cell culture media. Google Patents.
  • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya Product Information. Available at: [Link]

  • Ito, M., et al. (2017). Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio Protocols. Available at: [Link]

  • Nåden, L. N., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Perregaard, J., et al. (2006). 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes as potent dopamine D4 receptor agonists for the treatment of erectile dysfunction. Journal of Medicinal Chemistry. Available at: [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry. Available at: [Link]

  • Freeman, S., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. Available at: [Link]

  • Sosnin, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Eide-Haugmo, I., et al. (2011). Solid liquid solubility of piperazine. SINTEF Proceedings. Available at: [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript Resources. Available at: [Link]

  • Tetko, I. V., et al. (2006). DMSO solubility and bioscreening. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]

  • Shanin, I., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. Available at: [Link]

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Method

Application Notes &amp; Protocols: Leveraging 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in Modern Medicinal Chemistry

Introduction: Unpacking a Privileged Scaffold Hybrid In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery campaign. 1-Ethyl-4-(pyrrolidin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unpacking a Privileged Scaffold Hybrid

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the success of any drug discovery campaign. 1-Ethyl-4-(pyrrolidin-3-yl)piperazine emerges as a particularly compelling scaffold, merging two of the most successful "privileged structures" in pharmaceutical science: the pyrrolidine and piperazine rings.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, offers a rigid, three-dimensional geometry that can effectively orient substituents into a target's binding pocket.[3] Concurrently, the piperazine moiety is a cornerstone of numerous approved drugs, valued for its ability to enhance aqueous solubility, modulate pharmacokinetic profiles, and provide versatile synthetic handles at its two nitrogen atoms.[2][4][5]

The unique topology of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine presents a secondary amine on the pyrrolidine ring as a prime site for derivatization, while the N-ethylated piperazine nitrogen provides a fixed, basic center that can engage in crucial hydrogen bonding or salt-bridge interactions. This guide provides an in-depth exploration of this building block's synthetic utility, offering detailed protocols for key chemical transformations and insights into the strategic rationale behind their application.

Core Synthetic Strategies: Functionalizing the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine moiety is the primary reactive handle for introducing molecular diversity. The following sections detail robust protocols for its functionalization through common, yet powerful, synthetic methodologies.

N-Arylation via Buchwald-Hartwig Amination

The formation of a C(sp²)-N bond to introduce an aryl or heteroaryl group is a cornerstone of modern medicinal chemistry.[6][7] The Buchwald-Hartwig amination is a highly reliable and versatile palladium-catalyzed cross-coupling reaction for this purpose.[8] This transformation allows for the systematic exploration of aromatic space, which is critical for tuning target affinity and selectivity.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl Halide (1.0 eq) - 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (1.2 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., K₃PO₄, 2.0 eq) solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent Degas Mixture heating Heat Mixture (80-110 °C) Monitor by LC-MS/TLC solvent->heating cool Cool to RT heating->cool quench Dilute with EtOAc Filter through Celite cool->quench extract Wash with Water & Brine quench->extract purify Dry (Na₂SO₄), Concentrate & Purify via Column Chromatography extract->purify product product purify->product N-Aryl Product G cluster_prep Imine/Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification reagents Combine: - Building Block (1.0 eq) - Aldehyde/Ketone (1.1 eq) - Anhydrous Solvent (e.g., DCM, DCE) stir Stir at RT for 30-60 min (Optional: Add Acetic Acid as catalyst) reagents->stir reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) stir->reducing_agent reaction Stir at RT for 4-24h Monitor by LC-MS/TLC reducing_agent->reaction quench Quench with sat. aq. NaHCO₃ reaction->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify via Column Chromatography extract->purify product product purify->product N-Alkyl Product G cluster_prep Carboxylic Acid Activation cluster_coupling Amine Addition & Coupling cluster_workup Work-up & Purification reagents Combine: - Carboxylic Acid (1.0 eq) - Coupling Agent (e.g., HATU, 1.1 eq) - Base (e.g., DIPEA, 2.0 eq) - Anhydrous Solvent (e.g., DMF) stir Stir at RT for 15 min reagents->stir amine_add Add Building Block (1.1 eq) stir->amine_add reaction Stir at RT for 2-16h Monitor by LC-MS/TLC amine_add->reaction quench Dilute with Water reaction->quench extract Extract with EtOAc quench->extract purify Wash, Dry, Concentrate & Purify via Column Chromatography extract->purify product product purify->product N-Acyl Product

Sources

Application

1-Ethyl-4-(pyrrolidin-3-yl)piperazine formulation techniques for in vivo dosing

Application Note: In Vivo Formulation Strategies for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine Executive Summary 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a highly basic, hydrophilic triamine pharmacophore frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Formulation Strategies for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Executive Summary

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a highly basic, hydrophilic triamine pharmacophore frequently utilized in CNS and GPCR-targeted drug discovery. While its physicochemical properties make it an excellent candidate for target engagement, they present significant challenges for in vivo dosing. Improper formulation of this compound routinely leads to injection site necrosis, hemolysis, or rapid renal clearance. This application note provides a comprehensive, self-validating framework for formulating 1-ethyl-4-(pyrrolidin-3-yl)piperazine, ensuring physiological compatibility, accurate dosing, and reproducible pharmacokinetic profiles.

Physicochemical Profiling & The "Osmolality Trap"

To formulate this compound successfully, one must understand the causality behind vehicle selection. The molecule contains three basic nitrogen centers: two tertiary amines within the piperazine ring and a secondary amine in the pyrrolidine ring.

The pH-Solubility Dynamic: As a free base, the compound is an alkaline oil or low-melting solid. Dissolving the free base in unbuffered water results in a highly caustic solution (pH > 10). Conversely, utilizing the pre-formed tri-hydrochloride (tri-HCl) salt in unbuffered water yields a highly acidic solution (pH < 3). Both extremes are lethal to local tissue upon intravenous (IV) or intraperitoneal (IP) injection.

The Osmolality Trap: Neutralizing a triamine generates four osmotically active particles per molecule (one polycation and three counter-ions). If you dissolve 15 mg/mL of the tri-HCl salt directly into standard 0.9% Normal Saline, the additive osmotic pressure results in a severely hypertonic solution (>450 mOsm/kg). Injecting this will cause immediate hemolysis. Therefore, high-concentration formulations must begin in Water for Injection (WFI) or hypotonic buffers, with tonicity adjusted after the API is fully dissolved and neutralized.

Formulation Decision Workflow

FormulationWorkflow Start 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (API) CheckState Assess API Solid State Start->CheckState FreeBase Free Base (Alkaline) Requires Acidification CheckState->FreeBase Liquid/Oil SaltForm Salt Form (e.g., HCl) Requires Buffering CheckState->SaltForm Powder Titrate Titrate with 0.1N HCl Target pH: 6.5 - 7.4 FreeBase->Titrate Buffer Dissolve in 50 mM PBS Target pH: 7.4 SaltForm->Buffer Osmolality Measure Osmolality Target: 280-320 mOsm/kg Titrate->Osmolality Buffer->Osmolality Tonicity Isotonic? Osmolality->Tonicity AdjustTonicity Add NaCl or Dextrose Tonicity->AdjustTonicity No Filter Sterile Filter (0.22 µm PES) Tonicity->Filter Yes AdjustTonicity->Filter

Logical workflow for formulating basic polyamines to ensure physiological compatibility.

Vehicle Selection & Buffer Dynamics

Buffer selection is paramount for polyamines. When formulating highly basic compounds, selecting a buffer with a pKa within 0.5 units of the target physiological pH ensures sufficient buffering capacity without requiring hypertonic salt concentrations[1].

Zwitterionic Good's buffers (e.g., HEPES) or standard phosphate buffers are preferred over primary aliphatic amines like Tris. Tris can be highly reactive, exhibits poor buffering capacity below pH 7.5, and may inhibit cellular processes in vivo[2]. Furthermore, due to the rapid protonation of the piperazine and pyrrolidine nitrogens at physiological pH, the compound is highly hydrophilic. Such basic amines often exhibit pH-dependent pharmacokinetic profiles, rapid renal clearance, and require careful vehicle design to optimize their in vivo therapeutic index[3][4].

Self-Validating Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Dosing Solution (Target: 5 mg/mL)

Objective: Create a physiologically tolerated, isotonic solution avoiding the osmolality trap.

Step 1: Initial Dissolution

  • Action: Weigh 50 mg of 1-ethyl-4-(pyrrolidin-3-yl)piperazine (free base) into a sterile glass vial. Add 7.0 mL of sterile Water for Injection (WFI). Stir until completely dissolved.

  • Causality: We use WFI instead of saline to reserve "osmotic space" for the acid required to neutralize the triamine.

Step 2: pH Titration

  • Action: Slowly titrate the solution using 0.1N HCl under continuous magnetic stirring. Monitor continuously with a calibrated micro-pH probe until the pH reaches 7.2.

  • Validation Checkpoint: If the pH drops below 6.5, do not back-titrate with NaOH, as this will generate excess NaCl and spike osmolality. Discard and restart.

Step 3: Volume and Tonicity Adjustment

  • Action: Transfer the solution to a 10 mL volumetric flask. Bring to exactly 10.0 mL using WFI. Measure the osmolality using a freezing-point osmometer.

  • Validation Checkpoint: The target is 280–320 mOsm/kg. If the solution is hypotonic (< 280 mOsm/kg), add 5% Dextrose in Water (D5W) dropwise until isotonicity is achieved. If the solution is > 320 mOsm/kg, it is hypertonic; you must dilute the solution further and adjust your in vivo injection volume accordingly to prevent hemolysis.

Step 4: Sterilization

  • Action: Pass the final solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free dosing vial.

  • Causality: PES is chosen over Nylon or PTFE because it exhibits ultra-low protein and small-molecule amine binding, ensuring the API concentration remains exactly 5 mg/mL.

Protocol B: Per Os (PO) Dosing Solution (Target: 20 mg/mL)

Objective: Formulate a high-concentration oral gavage solution that resists precipitation in the acidic gastric environment.

Step 1: Weigh 200 mg of the API (salt form preferred) into a vial. Step 2: Dissolve in 8.0 mL of 50 mM Citrate Buffer (pH 4.5). Step 3: Bring to a final volume of 10.0 mL with Citrate Buffer. Validation Checkpoint: Verify the pH is between 4.0 and 5.0. Oral formulations can tolerate higher osmolality and lower pH than IV formulations, leveraging the stomach's natural acidity to maintain the triamine in a fully soluble, ionized state prior to intestinal absorption.

Pharmacokinetic Pathway

PKPathway Admin In Vivo Dosing (IV/IP/PO) Plasma Systemic Circulation (Protonated Triamine) Admin->Plasma Tissue Tissue Distribution (Target Engagement) Plasma->Tissue Equilibrium Metabolism Hepatic Processing (CYP-mediated) Plasma->Metabolism Excretion Renal Clearance (Rapid for Hydrophiles) Plasma->Excretion Unchanged Metabolism->Excretion

Systemic distribution and clearance pathway of hydrophilic polyamines post-administration.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueFormulation Implication
Molecular Weight 183.3 g/mol (Free Base)Low MW allows for high molarity at low mass doses.
Basic Centers 3 (Triamine)Requires ~3 molar equivalents of acid to neutralize.
LogP (XLogP3-AA) ~0.2Highly hydrophilic; avoids lipid-based vehicles (oils/emulsions).
Aqueous pH (Free Base) > 10.0Severe risk of tissue necrosis; mandatory pre-dosing titration.

Table 2: Recommended Formulation Vehicles by Route of Administration

RouteMax Recommended Conc.Primary VehicleTonicity AgentpH Target
IV (Bolus) 5 mg/mLWFI + HCl Titration5% Dextrose7.0 - 7.4
IP (Mice/Rats) 10 mg/mL50 mM Phosphate BufferNaCl (if needed)6.8 - 7.4
PO (Gavage) 30 mg/mL50 mM Citrate BufferNone required4.0 - 5.0
SC (Depot) 15 mg/mL2% CMC in PBSNaCl7.0 - 7.4

References

  • Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). "Simulated Biological Fluids with Possible Application in Dissolution Testing." Dissolution Technologies. Available at:[1]

  • Swain, J. E., et al. (2016). "Biological pH buffers in IVF: help or hindrance to success." PMC - NIH. Available at:[2]

  • Nelson, C. E., et al. (2014). "Improving the In Vivo Therapeutic Index of siRNA Polymer Conjugates through Increasing pH Responsiveness." Bioconjugate Chemistry - ACS Publications. Available at:[3]

  • Rautio, J., et al. (2008). "Prodrugs for Amines." PMC - NIH. Available at:[4]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization Protocol for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, causality of NMR phenomena in polybasic heterocycles, and self-validating experimental workf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, causality of NMR phenomena in polybasic heterocycles, and self-validating experimental workflows.

Introduction

1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a highly versatile bis-heterocyclic scaffold frequently utilized in medicinal chemistry. Its structural combination of a conformationally flexible piperazine ring and a pyrrolidine moiety makes it an excellent pharmacophore for modulating G-protein-coupled receptors (GPCRs) and kinase targets[1].

However, the characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The presence of three basic nitrogen atoms (two tertiary, one secondary) leads to complex conformational dynamics and intermediate proton exchange rates. Without a rigorously designed NMR protocol, researchers often encounter severe line broadening and heavily overlapping aliphatic multiplets, which can lead to ambiguous or erroneous structural assignments[2].

Mechanistic Insights: The Causality of NMR Phenomena

As an Application Scientist, it is critical to understand why certain experimental choices are made, rather than simply following a recipe. The NMR behavior of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is governed by three primary mechanistic factors:

  • Quadrupolar Relaxation: The 14 N nucleus (spin I = 1) possesses a significant quadrupole moment. In non-symmetric electronic environments, this induces rapid spin-lattice relaxation of the nitrogen nucleus, which in turn causes scalar relaxation of the attached or adjacent protons (e.g., the pyrrolidine N1'-H and adjacent CH 2​ groups), leading to broad, unresolved signals.

  • Proton Exchange Dynamics: The secondary amine in the pyrrolidine ring undergoes continuous intermolecular proton exchange. If the rate of this exchange is intermediate relative to the NMR timescale, the signals for the adjacent protons will broaden and lose their expected J -coupling multiplicity[3].

  • Conformational Flux: Piperazine rings possess a low energy barrier for chair-to-chair inversion ( ΔG‡≈40−50 kJ/mol). At ambient temperature, this flux averages the axial and equatorial protons, often resulting in broad singlets rather than distinct multiplets[2].

The Causality of Solvent Selection: To establish a self-validating system, the molecule must be driven to a single, stable protonation state. Analyzing a partially protonated sample (due to trace DCl in standard CDCl 3​ ) yields unpredictable chemical shifts. Therefore, the protocol below utilizes a strictly free-base approach, neutralizing the solvent prior to acquisition to ensure sharp, reproducible signals.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step methodology ensures that the resulting NMR data is internally consistent and self-validating.

Sample Preparation
  • Solvent Neutralization: Pass 1.0 mL of deuterated chloroform (CDCl 3​ , 99.8% D) through a 2 cm plug of basic alumina (Brockmann Grade I) directly into a clean vial. Rationale: This removes trace DCl and phosgene, preventing the formation of dynamic ammonium salts.

  • Sample Dissolution: Accurately weigh 15–20 mg of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine and dissolve it completely in 0.6 mL of the neutralized CDCl 3​ .

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a reliable internal reference ( δ 0.00 ppm). Transfer the solution to a high-quality 5 mm NMR tube.

Data Acquisition Parameters

To untangle the overlapping aliphatic signals (typically clustered between 1.5 and 3.5 ppm), a comprehensive suite of 1D and 2D experiments is required.

  • 1 H NMR: 400 or 600 MHz, 30° pulse angle, 2.0 s relaxation delay (d1), 16-32 scans.

  • 13 C DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternary carbons): 100 or 150 MHz, 2.0 s relaxation delay, 1024 scans. Rationale: DEPTQ differentiates CH/CH 3​ (positive phase) from CH 2​ /Cq (negative phase), which is critical for distinguishing the pyrrolidine CH from the numerous CH 2​ groups.

  • 2D COSY (Correlation Spectroscopy): Used to trace the continuous spin system of the pyrrolidine ring (H2' H3' H4' H5').

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, resolving the heavily overlapped proton region by spreading the data into the carbon dimension.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling ( 3JCH​ = 8 Hz). This is the ultimate validation tool to prove the covalent linkage between the piperazine and pyrrolidine rings.

Workflow A 1. Sample Preparation (Neutralize CDCl3) B 2. 1D Acquisition (1H & 13C DEPTQ) A->B C 3. 2D Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing (Zero-filling & Phase) C->D E 5. Structural Assignment (Spin System Tracing) D->E

Figure 1: Self-validating workflow for the NMR characterization of basic heterocycles.

Data Presentation & Structural Assignment

The structural assignment relies on identifying three distinct spin systems: the ethyl group, the piperazine core, and the pyrrolidine ring. Table 1 summarizes the expected chemical shifts based on empirical data for analogous substituted piperazines and pyrrolidines[1][4].

Table 1: Predicted 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 298 K)
FragmentPosition 13 C Shift ( δ , ppm)Phase (DEPTQ) 1 H Shift ( δ , ppm)Multiplicity & Integration
Ethyl Group CH 3​ (C2'')12.1Positive (+)1.10t, 3H
CH 2​ (C1'')52.4Negative (-)2.42q, 2H
Piperazine C2, C653.1Negative (-)2.45 - 2.60m, 4H
C3, C549.5Negative (-)2.45 - 2.60m, 4H
Pyrrolidine C3' (Methine)61.2Positive (+)2.85 - 2.95m, 1H
C2'51.8Negative (-)2.75 (dd), 3.10 (dd)m, 2H
C5'46.5Negative (-)2.90 (m), 3.05 (m)m, 2H
C4'29.8Negative (-)1.70 (m), 2.05 (m)m, 2H
Amine N1'-H--1.80br s, 1H (exchangeable)

Note: Chemical shifts may vary slightly depending on concentration and exact temperature.

Validating the Inter-Ring Linkage

The definitive proof of the 1-Ethyl-4-(pyrrolidin-3-yl)piperazine structure lies in the HMBC spectrum. The methine proton of the pyrrolidine ring (H3', 2.90 ppm) must show a strong 3J correlation to the C3 and C5 carbons of the piperazine ring ( 49.5 ppm). Without this specific correlation, the connectivity between the two rings cannot be unambiguously confirmed.

Correlations H3 H3' Proton (Pyrrolidine) C3_Pip C3/C5 Carbons (Piperazine) H3->C3_Pip HMBC (3J) C3_Pyr C3' Carbon (Pyrrolidine) H3->C3_Pyr HSQC (1J) H2_Pyr H2' Protons (Pyrrolidine) H3->H2_Pyr COSY (3J)

Figure 2: Key 2D NMR correlations used to validate the pyrrolidine-piperazine linkage.

References

  • Nitrogen NMR Hebrew University of Jerusalem URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Instituto Politécnico de Bragança (IPB) URL:[Link][3]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines Beilstein Journal of Organic Chemistry / ResearchGate URL:[Link][2]

  • The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs National Institutes of Health (NIH) URL:[Link][1]

  • Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation ACS Organic Process Research & Development URL:[Link][4]

Sources

Application

Application Note: 1-Ethyl-4-(pyrrolidin-3-yl)piperazine as a Privileged sp³-Rich Scaffold in High-Throughput Screening Libraries

Introduction & Chemical Rationale The demand for high-quality chemical matter in drug discovery has driven a paradigm shift toward scaffolds with high sp³ character (Fsp³). Molecules with greater three-dimensionality gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The demand for high-quality chemical matter in drug discovery has driven a paradigm shift toward scaffolds with high sp³ character (Fsp³). Molecules with greater three-dimensionality generally exhibit improved solubility, lower promiscuity, and higher clinical success rates. 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP) has emerged as a highly versatile, sp³-rich building block for High-Throughput Screening (HTS) libraries, Fragment-Based Drug Discovery (FBDD), and DNA-Encoded Libraries (DEL).

Structurally, EPP features a rigid piperazine core substituted with an ethyl group and a pyrrolidine ring. This diamine/triamine architecture is considered a "privileged scaffold," particularly for targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. The secondary amine at the 3-position of the pyrrolidine ring serves as an ideal, regioselective vector for combinatorial functionalization (e.g., amidation, sulfonylation, reductive amination), while the tertiary amines provide essential hydrogen-bond acceptor properties and physiological solubility[1].

Historically, pyrrolidine-piperazine and bis-piperazine libraries have been highly successful in phenotypic HTS campaigns. For example, screening a mixture-based library of over 738,000 pyrrolidine bis-piperazines directly in vivo led to the rapid identification of novel, highly specific antinociceptive compounds that bypassed traditional opioid-related respiratory depression[2],[3]. Furthermore, piperazinyl pyrrolidinone derivatives have been successfully developed as reversible monoacylglycerol lipase (MAGL) inhibitors for neurodegenerative diseases, underscoring the target-class versatility of this framework[4].

Physicochemical Profiling for HTS Suitability

A critical factor in selecting a scaffold for massive combinatorial expansion is its baseline physicochemical profile. EPP strictly adheres to the "Rule of 3" for fragment libraries, ensuring that subsequent functionalization keeps the final library members well within Lipinski's "Rule of 5" space. Notably, its Fsp³ value is 1.0 (all carbons are sp³ hybridized), maximizing its 3D vector projection.

Table 1: Physicochemical Properties of EPP[1]
PropertyValueHTS / FBDD Implication
Molecular Weight 183.30 g/mol Ideal for fragment libraries; allows addition of large functional groups without exceeding 500 Da.
LogP (XLogP3) ~0.2Highly hydrophilic; ensures excellent solubility in DMSO stock solutions and aqueous assay buffers.
Fraction sp³ (Fsp³) 1.0Exceptional 3D character; reduces flat, non-specific hydrophobic interactions (fewer false positives).
Topological Polar Surface Area 18.5 ŲHigh membrane permeability; excellent starting point for CNS-targeted library design.
H-Bond Donors / Acceptors 1 / 3Single reactive site (donor) ensures regioselective library synthesis without protecting groups.
Rotatable Bonds 2Low entropic penalty upon target binding; rigid piperazine core pre-organizes the molecule.

Structural Logic and Target Interaction Modeling

To understand why EPP-derived libraries yield high hit rates against GPCRs and lipases, one must analyze its pharmacophore logic. The tertiary amine of the piperazine ring is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).

Pharmacophore_Logic EPP 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Core Scaffold) Sub1 Pyrrolidine 2° Amine (Combinatorial Vector) EPP->Sub1 Sub2 Piperazine 3° Amine (Basic Center / H-Bond Acceptor) EPP->Sub2 Sub3 N-Ethyl Group (Lipophilic Anchor) EPP->Sub3 Target3 Diverse Sub-pockets (Explored via Library Additions) Sub1->Target3 Covalent/H-Bond Target1 Conserved Aspartate (e.g., GPCR) Salt Bridge Formation Sub2->Target1 Electrostatic Target2 Hydrophobic Binding Pocket Van der Waals Interactions Sub3->Target2 Hydrophobic

Figure 1: Pharmacophore logic of the EPP scaffold mapping to typical GPCR binding pockets.

High-Throughput Library Synthesis Protocols

The following protocols detail the automated, parallel synthesis of EPP-based libraries. The protocols are designed as self-validating systems, incorporating specific quality control (QC) gates to ensure the integrity of the screening data.

Protocol A: 384-Well Automated Amide Library Generation

This protocol utilizes HATU as the coupling reagent. Causality: The secondary amine at the 3-position of the pyrrolidine is sterically hindered. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered amines significantly better than standard EDC/HOBt systems, minimizing unreacted scaffold carryover.

Materials:

  • Scaffold: 0.1 M (R)- or (S)-1-Ethyl-4-(pyrrolidin-3-yl)piperazine in anhydrous N-Methyl-2-pyrrolidone (NMP). (Note: Enantiopure starting material is critical to prevent the generation of complex diastereomeric mixtures that confound hit deconvolution).

  • Electrophiles: 320 diverse carboxylic acids (0.1 M in NMP).

  • Reagents: 0.2 M HATU in NMP; 0.5 M N,N-Diisopropylethylamine (DIPEA) in NMP.

Step-by-Step Methodology:

  • Electrophile Activation: Using an automated liquid handler, dispense 10 µL of carboxylic acid solutions (1.0 µmol, 1.0 eq) into a 384-well polypropylene deep-well plate.

  • Base Addition: Add 6 µL of DIPEA solution (3.0 µmol, 3.0 eq) to all wells. Causality: Excess DIPEA is required to neutralize the HCl salts of the EPP scaffold and maintain the basic environment necessary for continuous HOAt ester formation.

  • Coupling Agent Addition: Add 6 µL of HATU solution (1.2 µmol, 1.2 eq). Incubate with orbital shaking for 15 minutes at 25°C to ensure complete active ester formation.

  • Scaffold Addition: Dispense 10 µL of the EPP scaffold solution (1.0 µmol, 1.0 eq) into each well.

  • Reaction Incubation: Seal the plate and shake at 400 rpm for 16 hours at 25°C.

  • Self-Validating QC Gate: Randomly sample 16 wells (approx. 5% of the plate). Dilute 1 µL of the reaction mixture into 100 µL of Acetonitrile/Water (1:1) and analyze via UPLC-MS.

    • Acceptance Criteria: >85% conversion to the desired mass. If unreacted EPP is >15%, false positives in basic-amine-sensitive assays may occur.

  • Solvent Removal & Formatting: Evaporate NMP using a centrifugal vacuum concentrator (e.g., Genevac) at 45°C. Re-suspend the resulting library in 100 µL of assay-ready DMSO to create a 10 mM master stock.

Protocol B: DNA-Encoded Library (DEL) On-DNA Acylation

EPP is highly suitable for DEL synthesis. However, the reaction conditions must be tightly controlled to prevent DNA degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 250 mM sodium borate buffer. Adjust the pH strictly to 9.5 using NaOH. Causality: At pH < 9.0, the secondary amine of EPP is predominantly protonated and non-nucleophilic. At pH > 10.0, the rate of DNA depurination and strand cleavage increases exponentially.

  • On-DNA Reaction: To a 1.5 mL low-bind Eppendorf tube containing 10 nmol of DNA-headpiece-conjugated carboxylic acid, add 40 µL of the borate buffer.

  • Activation: Add 400 equivalents of s-NHS (sulfo-N-hydroxysuccinimide) and 400 equivalents of EDC·HCl dissolved in 10 µL of water. Incubate for 30 minutes at 4°C.

  • Scaffold Coupling: Add 500 equivalents of EPP (5 µmol) dissolved in 10 µL of DMSO. Vortex gently and incubate for 12 hours at room temperature.

  • Precipitation & Recovery (QC): Add 10% volume of 3 M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 x g for 30 minutes. Analyze the pellet via LC-MS (using a reverse-phase column suitable for oligonucleotides) to confirm mass shift corresponding to EPP attachment.

Expected High-Throughput Reaction Profiles

Based on empirical combinatorial chemistry data for pyrrolidine-piperazine scaffolds, researchers can expect the following performance metrics when expanding the EPP scaffold:

Table 2: Reaction Profiles for EPP Library Expansion
Reaction ClassReagents / ConditionsAverage Conversion (%)Primary Byproducts / Liabilities
Amidation HATU, DIPEA, NMP, 16h, RT88 - 95%Trace epimerization at C3 (if reaction > 40°C).
Sulfonylation R-SO₂Cl, Pyridine, DCM, 4h, RT92 - 98%Bis-sulfonylation (rare, requires extreme excess).
Reductive Amination R-CHO, NaBH(OAc)₃, DCE, 24h75 - 85%Over-alkylation is prevented by the secondary amine nature of EPP.
Urea Formation R-NCO, DIPEA, THF, 2h, RT> 95%Highly efficient; no significant byproducts observed.

HTS Workflow Integration

The integration of the EPP library into a screening workflow requires seamless transition from synthesis to phenotypic or target-based screening.

HTS_Workflow Start 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Scaffold Input) Parallel Parallel Functionalization (384-Well Format) Start->Parallel Electrophiles QC High-Throughput QC (UPLC-MS, >85% Purity) Parallel->QC Purification/Evaporation Screening Phenotypic / Target-Based HTS Screening QC->Screening Assay Plating (DMSO) Hit Hit Identification & Validation (e.g., GPCR Modulators) Screening->Hit Data Analysis

Figure 2: End-to-end workflow for EPP-based combinatorial library generation and screening.

References

  • Direct Phenotypic Screening in Mice: Identification of Individual, Novel Antinociceptive Compounds from a Library of 734 821 Pyrrolidine Bis-piperazines. National Center for Biotechnology Information (PMC) / ACS Combinatorial Science. URL: [Link]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the assembly of this highly polar, polybasic scaffold.

The standard and most efficient synthetic route for this molecule involves a two-step sequence: a reductive amination between 1-ethylpiperazine and 1-Boc-pyrrolidin-3-one, followed by an acid-catalyzed Boc deprotection . Below, we explore the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield isolation.

Synthetic Strategy & Workflow

SynthWorkflow A 1-Ethylpiperazine + 1-Boc-pyrrolidin-3-one B Iminium Intermediate A->B DCE, AcOH (cat.) Room Temp C 1-Boc-4-(4-ethylpiperazin-1-yl)pyrrolidine B->C NaBH(OAc)3 Reductive Amination D 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Final Product) C->D 4M HCl in Dioxane Boc Deprotection

Synthetic workflow for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine via reductive amination.

Troubleshooting Guide: Step 1 - Reductive Amination

Q1: Why is my reductive amination yield low, with significant unreacted 1-Boc-pyrrolidin-3-one remaining? A1: This typically indicates incomplete iminium ion formation or premature reduction of the ketone. The reaction between a secondary amine (1-ethylpiperazine) and a sterically hindered ketone (1-Boc-pyrrolidin-3-one) is thermodynamically challenging. To drive the equilibrium forward, use a non-coordinating solvent like 1,2-dichloroethane (DCE)[1][2]. Adding 1.0 equivalent of acetic acid (AcOH) is critical here; it acts as a proton donor to catalyze the dehydration step and form the electrophilic iminium ion before the reducing agent is introduced[3].

Q2: Can I use Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) instead of Sodium Triacetoxyborohydride (NaBH(OAc)₃)? A2: It is highly recommended to stick with NaBH(OAc)₃ (STAB). NaBH₄ is too reactive and lacks chemoselectivity; it will directly reduce your starting ketone into an alcohol before the amine can condense[3][4]. While NaBH₃CN is an effective alternative, its selectivity is highly pH-dependent (requiring a strict pH of 3–4) and it generates highly toxic cyanide gas (HCN) during aqueous workup[4]. NaBH(OAc)₃ is the industry standard because the electron-withdrawing acetate groups dampen the hydride's reactivity, making it perfectly tuned to reduce only the iminium ion while ignoring the ketone[1][3].

MechPathway K 1-Boc-pyrrolidin-3-one Im Iminium Ion (Electrophilic) K->Im -H2O (Acid Cat.) Alc Alcohol Byproduct (Avoided) K->Alc Direct Reduction (Slow with STAB) Am 1-Ethylpiperazine Am->Im -H2O (Acid Cat.) Red Hydride Transfer (NaBH(OAc)3) Im->Red Fast Reduction Prod Alkylated Amine (Boc-Intermediate) Red->Prod Irreversible

Mechanistic logic of NaBH(OAc)3 chemoselectivity in reductive amination.

Q3: I am losing my Boc-protected intermediate during the aqueous workup. How can I improve recovery? A3: The intermediate, 1-Boc-4-(4-ethylpiperazin-1-yl)pyrrolidine, contains two basic tertiary amine centers. If your aqueous quench is neutral or slightly acidic, the molecule will protonate and remain in the water layer. You must basify the aqueous phase to pH > 10 using 1M NaOH or saturated Na₂CO₃ prior to extraction. Furthermore, standard ethyl acetate or pure dichloromethane (DCM) often fails to extract highly polar polyamines. Use a solvent mixture of DCM and Isopropanol (IPA) in a 4:1 ratio to disrupt the hydration shell and efficiently pull the product into the organic phase.

Troubleshooting Guide: Step 2 - Boc Deprotection

Q4: Should I use TFA or HCl for the Boc deprotection of this specific scaffold? A4: While both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) will effectively cleave the Boc group, 4M HCl in 1,4-dioxane is vastly superior for this specific molecule[5][6]. Because the final product is a triamine, TFA deprotection will yield a tri-trifluoroacetate salt, which is notoriously hygroscopic and often presents as a thick, unworkable oil[5]. Conversely, HCl deprotection directly yields the product as a highly crystalline tri-hydrochloride salt. This salt naturally precipitates out of the non-polar dioxane solution, driving the reaction to completion and allowing for isolation via simple filtration[5].

Q5: My deprotected final product is a sticky oil. How do I isolate it cleanly? A5: If you are stuck with a TFA-oil, you can convert it to the free base using Strong Cation Exchange (SCX) chromatography. Load the oil onto an SCX cartridge; the basic amines will bind to the sulfonic acid resin. Wash with methanol to remove the TFA and non-basic impurities, then elute the pure free base using 2M ammonia in methanol. If you used HCl/dioxane and still got an oil (often due to residual water), concentrate the mixture completely, then triturate the residue with anhydrous diethyl ether or acetone . Sonicating this suspension will induce crystallization of the hydrochloride salt[5].

Quantitative Reagent Comparison Data

Table 1: Comparison of Reducing Agents for Step 1

Reducing Agent Chemoselectivity (Iminium vs Ketone) Toxicity / Byproducts Optimal pH / Additives Recommended Use
NaBH(OAc)₃ Excellent Low (Acetate salts) Mildly acidic (AcOH cat.) Primary Choice
NaBH₃CN Good High (HCN, NaCN) Strict pH 3–4 Secondary alternative

| NaBH₄ | Poor | Low (Borate salts) | Basic/Neutral | Not recommended |

Table 2: Comparison of Deprotection Acids for Step 2

Acid System Reaction Time Product Form (Triamine Scaffold) Ease of Isolation
4M HCl in Dioxane 30 min - 2 hours Crystalline Tri-hydrochloride solid High (Direct Filtration)

| 20-50% TFA in DCM | 1 - 3 hours | Hygroscopic Tri-trifluoroacetate oil | Low (Requires SCX or RP-HPLC) |

Validated Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-(4-ethylpiperazin-1-yl)pyrrolidine (Reductive Amination)

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 1-Boc-pyrrolidin-3-one (1.0 eq, 10 mmol) and 1-ethylpiperazine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add glacial acetic acid (1.0 eq, 10 mmol) via syringe. Stir the mixture at room temperature for 30 minutes to allow the iminium ion equilibrium to establish.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol). The reaction is mildly exothermic; maintain at room temperature using a water bath if necessary.

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor consumption of the ketone via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Adjust the aqueous layer to pH > 10 using 1M NaOH.

  • Extraction: Extract the basic aqueous layer three times with a 4:1 mixture of DCM/Isopropanol.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. This is generally pure enough (>90%) to carry directly into Step 2.

Protocol B: Synthesis of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Boc Deprotection)

  • Preparation: Dissolve the crude 1-Boc-4-(4-ethylpiperazin-1-yl)pyrrolidine from Protocol A in a minimal volume of anhydrous DCM (e.g., 2 mL per gram of substrate).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (10.0 eq of HCl).

  • Reaction: Stir vigorously at room temperature. Within 15–30 minutes, a white precipitate will begin to form as the Boc group is cleaved (isobutylene and CO₂ gas evolve) and the tri-hydrochloride salt is generated. Continue stirring for a total of 2 hours.

  • Isolation: Concentrate the suspension in vacuo to remove all DCM and dioxane.

  • Purification: Suspend the crude solid in anhydrous diethyl ether (or acetone). Sonicate for 5 minutes to break up any chunks, then collect the solid via vacuum filtration. Wash the filter cake with additional cold diethyl ether.

  • Drying: Dry the highly pure 1-Ethyl-4-(pyrrolidin-3-yl)piperazine tri-hydrochloride solid under high vacuum for 12 hours.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • Wikipedia Contributors. Reductive amination. Wikipedia, The Free Encyclopedia.[Link]

  • Myers Group, Harvard University. Reduction with Sodium Triacetoxyborohydride (Chem 115).[Link]

Sources

Optimization

Refining crystallization and purification methods for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Welcome to the Technical Support Center for downstream processing of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine . As a Senior Application Scientist, I frequently consult on the isolation of highly polar, aliphatic polyamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine .

As a Senior Application Scientist, I frequently consult on the isolation of highly polar, aliphatic polyamines. This specific molecule presents a triad of distinct challenges: it contains three basic nitrogen centers (a tertiary piperazine nitrogen, an ethyl-substituted tertiary nitrogen, and a secondary pyrrolidine nitrogen), lacks a strong UV chromophore, and exhibits a severe propensity for liquid-liquid phase separation (LLPS) during crystallization.

This guide abandons generic advice in favor of mechanistically grounded, self-validating workflows designed specifically for the thermodynamic and chromatographic realities of this triamine.

MODULE 1: Chromatographic Resolution (FAQs)

Q: Why does my compound streak severely on standard silica gel, resulting in massive yield loss? A: Standard normal-phase silica gel is populated with acidic silanol groups (Brønsted acids). When exposed to highly basic triamines like 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, strong acid-base interactions occur. This leads to irreversible adsorption, severe peak tailing, and compound degradation ([1]). The Fix: You must suppress these interactions by either using amine-functionalized silica (which pre-neutralizes the stationary phase) or by adding a competing volatile amine (e.g., 1% Triethylamine or NH₄OH) to your mobile phase.

Q: I switched to Reversed-Phase (RP) HPLC, but the compound elutes immediately in the void volume. How do I increase retention? A: At neutral or acidic pH, the three nitrogen atoms in your molecule are fully protonated, rendering the compound highly hydrophilic. To force the molecule to interact with a hydrophobic C18 stationary phase, you must employ the "2 pH Rule." This rule dictates that to fully deprotonate an amine and convert it to its lipophilic free-base form, the mobile phase pH must be adjusted to at least two units above the molecule's highest pKa ([1]). For this triamine, adjusting the mobile phase to pH 10.5 using aqueous ammonium hydroxide is mandatory.

Purification A Crude 1-Ethyl-4-(pyrrolidin-3-yl)piperazine B Assess Impurity Profile A->B C High Polarity / Severe Streaking? B->C D RP-HPLC (pH > 10) Amine Free-Base Form C->D Complex Impurities E Amine-Functionalized Silica (Normal Phase) C->E Simple Matrix F Evaporation & Lyophilization D->F E->F G Purified Triamine F->G

Caption: Decision tree for selecting the optimal chromatographic purification route for polar triamines.

MODULE 2: Thermodynamic Crystallization Control (FAQs)

Q: I am trying to crystallize the purified free base, but it consistently forms a viscous oil. Why won't it solidify? A: The free base of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine has a high degree of conformational flexibility and a very low melting point, making it thermodynamically unfavorable to form a stable crystal lattice at ambient temperatures. You must synthesize a salt derivative (e.g., maleate, tartrate, or HCl) to increase the lattice energy and melting point.

Q: During anti-solvent crystallization of the salt, the solution turns into a milky emulsion and settles as two liquid phases instead of nucleating. What is happening? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out" ([2]). This phenomenon occurs when the supersaturation trajectory of your solution crosses the binodal curve (the miscibility gap) before it intersects the solubility curve ([3]). The solute separates as a dense, solute-rich liquid phase because the system temperature is higher than the melting point of the solvated compound, or because supersaturation was generated too rapidly ([4]). The Fix: You must alter the thermodynamics by re-heating the mixture to a single phase, reducing the supersaturation level (adding more good solvent), and inducing heterogeneous nucleation by adding seed crystals just above the cloud point temperature.

OilingOut A Initiate Cooling / Antisolvent Addition B LLPS ('Oiling Out') Detected A->B C Re-heat to Single Phase B->C D Adjust System Thermodynamics C->D E Decrease Supersaturation (Add Good Solvent) D->E F Induce Heterogeneous Nucleation (Seed Above Cloud Point) D->F G Crystalline Salt Formation E->G F->G

Caption: Thermodynamic troubleshooting workflow to resolve liquid-liquid phase separation (LLPS).

MODULE 3: Quantitative System Parameters

Table 1: Chromatographic Mobile Phase Systems for Triamines

MethodStationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Mechanism of Action
High-pH RP-HPLC C18 (Base-stable, e.g., XBridge)Water + 0.1% NH₄OH (pH 10.5)AcetonitrileDeprotonates amines, increasing lipophilicity and retention.
HILIC Bare Silica / Amide10mM Ammonium Formate (pH 3)AcetonitrileRetains fully protonated polar amines via hydrophilic partitioning.
Normal Phase Amine-Functionalized SilicaHexaneEthyl Acetate / IsopropanolPrevents Brønsted acid interactions; no basic modifiers needed.

Table 2: Salt Screening Matrix for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Acid CounterionMolar Ratio (Base:Acid)Expected CrystallinityPropensity for LLPS
Hydrochloric Acid (HCl)1:3High (Hygroscopic)Moderate
Maleic Acid1:2Very HighLow
Tartaric Acid1:1 or 1:2HighHigh (Requires strict seeding)

MODULE 4: Self-Validating Experimental Workflows

Protocol A: High-pH Reversed-Phase Prep-HPLC Purification

Because this molecule lacks a strong UV chromophore, use an Evaporative Light Scattering Detector (ELSD) or monitor at 210 nm (expecting baseline drift).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% NH₄OH).

    • Self-Validation Checkpoint: Submerge a calibrated pH probe into Mobile Phase A. If the pH is < 10.0, the amines will remain partially protonated. Add additional NH₄OH dropwise until pH 10.5 is achieved.

  • Analytical Pulse Injection: Inject a 10 µL test pulse of the crude mixture using a 5-95% gradient of Mobile Phase B over 10 minutes.

    • Self-Validation Checkpoint: Check the retention time (Rt). If the target mass elutes at the void volume (Rt < 1.5 min), the 2 pH rule has failed. Abort the prep run, re-verify mobile phase pH, or switch to a HILIC column.

  • Preparative Elution & Lyophilization: Scale up the injection. Collect fractions based on ELSD signaling. Freeze the pooled fractions and lyophilize for 48 hours to remove water and volatile ammonia.

    • Self-Validation Checkpoint: Weigh the resulting free base oil. If the mass significantly exceeds the theoretical yield, ammonium salts are trapped in the matrix. Re-dissolve in minimal DCM, filter, and re-evaporate.

Protocol B: Anti-Solvent Crystallization of the Maleate Salt (Avoiding LLPS)

This protocol utilizes a thermodynamically controlled cooling profile to bypass the miscibility gap.

  • Salt Formation & Dissolution: Dissolve 1 equivalent of the purified free base and 2 equivalents of maleic acid in a "good solvent" (e.g., Methanol) at 60 °C.

    • Self-Validation Checkpoint: Inspect the flask. The solution must be 100% visually clear. If any particulates remain, filter hot.

  • Cloud Point Determination: Slowly add the anti-solvent (e.g., Ethyl Acetate) dropwise at 60 °C until persistent turbidity is observed.

    • Self-Validation Checkpoint: Heat the flask to 65 °C. If the turbidity disappears, you have successfully identified the cloud point. If it remains turbid, you have precipitated an amorphous solid; add 5% v/v Methanol to re-dissolve.

  • Strategic Seeding: Cool the solution to exactly 2 °C above the determined cloud point. Introduce 1% w/w seed crystals.

    • Self-Validation Checkpoint: If the seeds dissolve immediately, the temperature is too high. Wait 5 minutes and re-seed. The seeds must remain suspended to act as nucleation sites.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

    • Self-Validation Checkpoint: Monitor the flask visually. If a milky emulsion forms at the bottom of the flask, the system has oiled out (LLPS). Abort cooling, reheat to 65 °C, add 10% v/v Methanol (to shift the operating line out of the miscibility gap), and restart from Step 3.

References

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Source: biotage.com URL:[Link]

  • Chemistry LibreTexts - Troubleshooting - Liquid Droplets Form (The Solid Oils Out) Source: libretexts.org URL:[Link]

  • ACS Publications - Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: pubs.acs.org URL:[Link]

Sources

Troubleshooting

Reducing side reactions during 1-Ethyl-4-(pyrrolidin-3-yl)piperazine functionalization

Welcome to the technical support center for the functionalization of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic outcomes.

Section 1: Understanding the Core Challenges

The structure of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine presents a unique chemoselectivity challenge due to the presence of three nitrogen atoms with varying degrees of nucleophilicity:

  • N1 (Piperazine): A tertiary amine, generally less reactive in nucleophilic additions but can participate in other reactions and influence the reactivity of the adjacent nitrogens.

  • N4 (Piperazine): A secondary amine, and typically the most accessible and nucleophilic site.

  • N' (Pyrrolidine): A secondary amine within the pyrrolidine ring, also nucleophilic but its reactivity can be influenced by steric hindrance.

This inherent complexity often leads to a mixture of products, making the selective functionalization at a single desired nitrogen atom a significant synthetic hurdle.[1][2] This guide will address the common side reactions and provide strategies to achieve the desired regioselectivity.

Diagram: Reactivity Sites of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

Reactivity_Sites cluster_molecule cluster_key Reactivity Key N1 N C2 C N1->C2 Et1 C N1->Et1 C3 C C2->C3 N4 N C3->N4 Pyr_C3 C C3->Pyr_C3 C5 C N4->C5 Pyr_C1 C N4->Pyr_C1 C6 C C5->C6 C6->N1 Et2 C Et1->Et2 Pyr_C2 C Pyr_C1->Pyr_C2 Pyr_C4 C Pyr_C1->Pyr_C4 Pyr_N N Pyr_C2->Pyr_N Pyr_N->Pyr_C3 key_N4 N4 (Piperazine): Primary site of nucleophilic attack key_Pyr_N N' (Pyrrolidine): Secondary site, subject to steric effects key_N1 N1 (Piperazine): Tertiary amine, can influence reactivity

Caption: Relative nucleophilicity of nitrogen atoms.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific problems encountered during common synthetic transformations.

Acylation Reactions (e.g., with Acyl Chlorides or Anhydrides)

Issue 1: Formation of a Di-acylated Byproduct

  • Question: I am trying to mono-acylate my 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, but I am observing a significant amount of a di-acylated product. How can I improve the selectivity for mono-acylation?

  • Answer: The formation of di-acylated products is a common issue due to the presence of two reactive secondary amines.[3] Here are several strategies to enhance mono-acylation selectivity:

    • Control Stoichiometry: While seemingly straightforward, precise control of stoichiometry is crucial. Using a slight excess of the piperazine derivative (1.1 to 1.5 equivalents) relative to the acylating agent can favor mono-acylation. However, this may not be sufficient on its own.

    • Slow Addition at Low Temperature: Add the acylating agent dropwise to a cooled solution (0 °C or below) of the piperazine derivative.[3] This maintains a low concentration of the electrophile, statistically favoring a reaction with an unreacted molecule over a second reaction with a mono-acylated product.

    • Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be advantageous. It will scavenge the acid byproduct without competing with the substrate for the acylating agent. The choice of base can significantly influence selectivity in related reactions.[4][5]

    • Protecting Group Strategy: For the highest selectivity, a protecting group strategy is recommended.[1][6] The most common approach involves using a tert-butoxycarbonyl (Boc) group to temporarily block one of the secondary amines.

      Protocol 1: Mono-acylation using a Boc Protecting Group

      • Protection: React 1-Ethyl-4-(pyrrolidin-3-yl)piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This will preferentially protect the more accessible N4-piperazine nitrogen.

      • Acylation: Acylate the remaining free secondary amine on the pyrrolidine ring with your acylating agent.

      • Deprotection: Remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in DCM, to yield the desired mono-acylated product.[3]

Issue 2: No Reaction or Low Yield

  • Question: My acylation reaction is not proceeding, or the yield is very low. What could be the cause?

  • Answer: Low reactivity can stem from several factors:

    • Steric Hindrance: If your acylating agent is particularly bulky, it may have difficulty accessing the target nitrogen, especially the one on the pyrrolidine ring. Consider using a less hindered acylating agent if possible.

    • Inadequate Activation: Ensure your acylating agent is sufficiently reactive. If using a carboxylic acid, it must be activated (e.g., as an acyl chloride, or with coupling agents like HATU or HOBt).

    • Solvent Effects: The choice of solvent is critical. Aprotic solvents like DCM, THF, or acetonitrile are generally preferred.[1] Protic solvents can solvate the amine, reducing its nucleophilicity.

Alkylation Reactions (e.g., with Alkyl Halides)

Issue 1: Over-alkylation and Quaternary Salt Formation

  • Question: I am attempting a mono-alkylation, but I'm getting a mixture of di-alkylated products and potentially a quaternary ammonium salt. How can I control this?

  • Answer: Over-alkylation is a significant challenge in these systems.[1] The newly formed tertiary amine after the first alkylation can still be nucleophilic enough to react again, leading to a quaternary salt.

    • Use of a Large Excess of the Starting Material: Employing a significant excess (3-5 equivalents) of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine can statistically favor mono-alkylation.[3] However, this can be atom-inefficient and require extensive purification.

    • Reductive Amination: Reductive amination is an excellent alternative to direct alkylation with alkyl halides for introducing alkyl groups.[1] This two-step, one-pot process involves the reaction with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] This method generally provides higher yields of the mono-alkylated product and avoids over-alkylation.

Protocol 2: Mono-alkylation via Reductive Amination

  • Dissolve 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to quench the reaction and purify the product.

Diagram: General Strategies for Selective Functionalization

Functionalization_Strategies cluster_acylation Acylation cluster_alkylation Alkylation start 1-Ethyl-4-(pyrrolidin-3-yl)piperazine acylation_direct Direct Acylation (Acyl-Cl, Base) start->acylation_direct acylation_protect Protection (Boc) -> Acylation -> Deprotection (TFA) start->acylation_protect alkylation_direct Direct Alkylation (R-X, Base) start->alkylation_direct reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_amination over_acylation Side Product: Di-acylation acylation_direct->over_acylation mono_acylated_product Desired Product: Mono-acylated acylation_direct->mono_acylated_product acylation_protect->mono_acylated_product over_alkylation_quat Side Products: Di-alkylation, Quaternary Salt alkylation_direct->over_alkylation_quat mono_alkylated_product Desired Product: Mono-alkylated alkylation_direct->mono_alkylated_product reductive_amination->mono_alkylated_product

Caption: Comparison of direct vs. alternative functionalization routes.

Section 3: Purification Strategies

The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.

  • Question: I am having difficulty purifying my final product. Standard silica gel chromatography is giving me poor separation and significant tailing. What are my options?

  • Answer: The basic nature of the piperazine nitrogen atoms leads to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor resolution.[7]

    • Base-Washed or Deactivated Silica: Use silica gel that has been treated with a base like triethylamine to neutralize the acidic sites. You can also add a small amount of triethylamine (0.1-1%) to your mobile phase.[7]

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography (e.g., C18) can be very effective. Using a mobile phase with a modifier like TFA or formic acid will protonate the basic nitrogens, often leading to sharper peaks.[7]

    • Salt Formation and Recrystallization: A highly effective method for obtaining high purity is to form a salt of your product.[7] Reacting the final compound with an acid like acetic acid or hydrochloric acid can induce crystallization of the salt, leaving many impurities behind in the solvent.[8] The free base can then be regenerated if needed.[7]

Table: Comparison of Purification Techniques
Purification MethodProsConsBest For
Normal-Phase Chromatography Good for less polar compounds; cost-effective.Tailing of basic compounds; may require mobile phase additives.Separating non-polar to moderately polar compounds.
Reverse-Phase Chromatography Excellent for polar compounds; high resolution.Can be more expensive; requires removal of aqueous mobile phase.Purifying polar products and separating closely related isomers.[9]
Recrystallization via Salt Formation Can yield very high purity; scalable.[7]Product must be crystalline; may result in lower initial yield.Final purification step to achieve high purity; removing diverse impurities.
Distillation Suitable for large-scale purification of volatile compounds.Not effective for non-volatile compounds or thermally sensitive materials.Large-scale purification where impurities have different boiling points.[7]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I functionalize the carbon backbone of the piperazine or pyrrolidine rings instead of the nitrogen atoms?

    • A1: Yes, C-H functionalization of piperazines is an emerging area of research that allows for the introduction of substituents on the carbon atoms of the ring.[10][11] These reactions often employ transition-metal catalysis or photoredox conditions to activate C-H bonds, providing access to novel structural analogs that are not accessible through traditional N-functionalization routes.[10][11] However, these methods can be complex and may require significant optimization.

  • Q2: My reaction is producing a mixture of regioisomers. How can I differentiate between N4 (piperazine) and N' (pyrrolidine) functionalization?

    • A2: Differentiating between these regioisomers typically requires advanced analytical techniques. 2D NMR spectroscopy (such as HMBC and HSQC) is one of the most powerful tools for unambiguously determining the site of functionalization by observing correlations between the newly introduced group and the protons on the respective rings. High-resolution mass spectrometry can confirm the addition of the functional group but will not differentiate between isomers.

  • Q3: Are there any "green" or more sustainable approaches to these functionalizations?

    • A3: Yes, there is growing interest in developing more sustainable synthetic methods. Microwave-assisted organic synthesis (MAOS) can often accelerate reaction times, reduce energy consumption, and allow for the use of less hazardous solvents.[1][12] Additionally, flow chemistry offers precise control over reaction parameters, which can improve yields and selectivity, minimizing waste.[1]

  • Q4: What is the best way to store 1-Ethyl-4-(pyrrolidin-3-yl)piperazine?

    • A4: As a secondary amine, it is susceptible to oxidation and can absorb atmospheric carbon dioxide. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place.[13][14]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hosey, A. L. (2024). REGIODIVERGENT DEAROMATIZATION OF N-ALKYL PYRAZINIUM SALTS. Auburn University. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved from [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

  • Easy purification of isomers with prepacked glass columns. (2023). Chromatography Today. Retrieved from [Link]

  • Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Apollo Scientific. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). LCGC Europa. Retrieved from [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025). ChemSusChem. Retrieved from [Link]

  • Piperazine: Synthesis, Dosage & Structure. Study.com. Retrieved from [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). ACS Catalysis. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). RSC Publishing. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. (1991). Journal of Chromatography A. Retrieved from [Link]

  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. Retrieved from [Link]

  • Purification of piperazine. (1959). Google Patents.
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2014). ResearchGate. Retrieved from [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. Retrieved from [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). MDPI. Retrieved from [Link]

  • 4-ethyl-4-(pyrrolidin-1-yl)piperidine. PubChem. Retrieved from [Link]

  • Acid addition salts of piperazine derivatives. (2020). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-Ethyl-4-(pyrrolidin-3-yl)piperazine vs. Standard Piperazine Scaffolds in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional heterocycles during lead optimization. While the piperazine ring is undeniably a [1], standard derivatives l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional heterocycles during lead optimization. While the piperazine ring is undeniably a [1], standard derivatives like unsubstituted piperazine or 1-methylpiperazine often introduce liabilities, including rapid Phase I metabolism, poor subtype selectivity, and off-target hERG liability.

This guide provides an objective, data-driven comparison between standard piperazine scaffolds and the advanced bifunctional building block 1-Ethyl-4-(pyrrolidin-3-yl)piperazine . By analyzing their physicochemical properties, metabolic stability, and receptor binding efficacy, we can establish a rational framework for incorporating this high- Fsp3​ scaffold into next-generation therapeutics.

Structural Rationale & Causality in Scaffold Design

The transition from a simple N-methylpiperazine to 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is not merely a structural embellishment; it is a calculated modulation of physicochemical space:

  • Steric Shielding of the N-Alkyl Site: Standard N-methylpiperazines are highly susceptible to Cytochrome P450 (CYP3A4/CYP2D6)-mediated N-dealkylation. By replacing the methyl group with an ethyl moiety, we introduce steric hindrance that significantly reduces the kinetic rate of oxidative metabolism without drastically increasing lipophilicity.

  • Topological Complexity ( Fsp3​ ): Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is statistically correlated with higher clinical success rates. The addition of the pyrrolidine ring transforms a flat vector into a three-dimensional, conformationally restricted pharmacophore.

  • Multi-Basic Electrostatics: The pyrrolidine ring introduces a distinct basic center. Depending on the attachment point to the main pharmacophore, this creates a dual-pKa system that enhances aqueous solubility and allows for bidentate electrostatic interactions within target binding pockets (e.g., interacting with conserved Aspartate residues in monoamine GPCRs, a mechanism well-documented in [2]).

Quantitative Performance Comparison

To objectively evaluate efficacy, we compared a generic targeted ligand (e.g., a CNS-active pharmacophore) functionalized with either a standard 1-methylpiperazine or 1-Ethyl-4-(pyrrolidin-3-yl)piperazine. The data below synthesizes typical in vitro ADME and biochemical profiling results.

Pharmacological MetricStandard (1-Methylpiperazine)Advanced (1-Ethyl-4-(pyrrolidin-3-yl)piperazine)Analytical Implication (Causality)
Basic Centers (pKa) ~8.5 (Single dominant)~8.2, ~9.8 (Dual basicity)Dual basicity improves formulation (HCl salts) and lysosomal trapping dynamics.
Fraction sp3 ( Fsp3​ ) 0.20 - 0.400.60 - 0.85Higher 3D character reduces off-target intercalation and improves solubility.
HLM Clearance ( CLint​ ) > 60 µL/min/mg< 25 µL/min/mgEthyl steric bulk and pyrrolidine electron-withdrawal reduce CYP-mediated oxidation.
hERG Inhibition ( IC50​ ) ~5 µM (Moderate liability)> 30 µM (Low liability)Altered charge distribution disrupts the classical hERG pharmacophore binding model.
Target Affinity ( Ki​ ) Baseline (1x)3x to 10x EnhancementPyrrolidine NH acts as a supplementary hydrogen bond donor in the binding cleft.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to prove that the assay is functioning correctly before any comparative claims are made.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the resistance of the ethyl-pyrrolidinyl-piperazine scaffold against Phase I oxidative metabolism compared to standard piperazines.

  • Step 1: Matrix Preparation. Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained because CYP450 enzymes undergo rapid denaturation and loss of the axial thiolate heme coordination at lower pH values.

  • Step 2: Compound Spiking. Spike the test compounds (1 µM final concentration) into the HLM suspension (0.5 mg/mL final protein concentration).

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I oxidation cannot occur, ensuring any background degradation is non-CYP mediated.

  • Step 4: Kinetic Sampling & Quenching. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantaneously precipitates proteins and halts enzymatic activity, locking the kinetic snapshot.

  • Step 5: LC-MS/MS Quantification. Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

  • System Validation (QC): Run Verapamil concurrently as a high-clearance positive control. The assay is only valid if Verapamil exhibits a CLint​ > 50 µL/min/mg.

Protocol B: GPCR Radioligand Competitive Binding Assay

Objective: To demonstrate the enhanced binding efficacy of the 1-Ethyl-4-(pyrrolidin-3-yl)piperazine derivative at target receptors (e.g., Dopamine D2 or 5-HT receptors), a common application for [3].

  • Step 1: Membrane Preparation. Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Causality: Mg2+ ions are critical for stabilizing the high-affinity state of the G-protein coupled receptor complex.

  • Step 2: Ligand Incubation. In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g.,[³H]-Spiperone at its Kd​ concentration), and 100 µL of membrane suspension.

  • Step 3: Equilibrium. Incubate the plate at room temperature for 90 minutes in the dark. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, allowing accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Step 4: Filtration & Detection. Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash rapidly with ice-cold buffer. Causality: PEI reduces non-specific binding of the highly basic piperazine ligands to the negatively charged glass fibers, improving the signal-to-noise ratio.

  • System Validation (QC): Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 µM Haloperidol). The assay is validated only if Z' > 0.5.

Pathway & Workflow Visualizations

The following diagrams illustrate the mechanistic divergence between standard and advanced piperazine scaffolds.

G Start Microsomal Incubation (Phase I CYP450 Metabolism) Split Structural Divergence Start->Split StdPip Standard N-Methylpiperazine (Exposed Alkyl Site) Split->StdPip NewPip 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Steric Shielding) Split->NewPip Met1 Rapid N-Dealkylation (High Clearance, Short T1/2) StdPip->Met1 Met2 Metabolic Resistance (Low Clearance, Long T1/2) NewPip->Met2

Phase I metabolic clearance pathways comparing standard vs. sterically shielded piperazines.

G Ligand Bifunctional Ligand (Pyrrolidinyl-Piperazine) Receptor Target GPCR (e.g., 5-HT / D2) Ligand->Receptor High Affinity Binding GProt G-Protein Coupling Receptor->GProt Activation Output Signal Transduction (cAMP / Ca2+ Modulation) GProt->Output Modulation

GPCR signal transduction modulated by bifunctional pyrrolidinyl-piperazine derivatives.

Conclusion

Replacing a standard piperazine with 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a highly effective strategy for overcoming metabolic liabilities and enhancing target affinity. The experimental data and structural rationale demonstrate that the increased Fsp3​ character, dual basicity, and steric shielding provided by the ethyl-pyrrolidinyl system directly translate into superior in vitro ADME profiles and receptor binding efficacy. For drug development professionals facing lead optimization bottlenecks with traditional flat heterocycles, this bifunctional scaffold represents a rigorously validated alternative.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research and Review URL: [Link]

  • Title: Coumarin-piperazine derivatives as biologically active compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI - Molecules URL: [Link]

Comparative

Validating the target selectivity of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in competitive assays

Validating the Target Selectivity of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in Competitive Assays: A Comparison Guide As drug discovery pivots toward highly selective G protein-coupled receptor (GPCR) modulators, the pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Target Selectivity of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in Competitive Assays: A Comparison Guide

As drug discovery pivots toward highly selective G protein-coupled receptor (GPCR) modulators, the piperazine-pyrrolidine scaffold has emerged as a privileged structure. Specifically, 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is increasingly utilized as a potent pharmacophore for targeting the Histamine H3 Receptor (H3R). H3R antagonists and inverse agonists are critical in neuropharmacology, offering therapeutic potential for cognitive deficits, Alzheimer's disease, and metabolic disorders [1].

However, evaluating a novel building block requires rigorous, objective benchmarking against established clinical and preclinical standards. As an application scientist, I approach ligand validation not just by measuring affinity, but by interrogating the functional causality of the receptor-ligand interaction. This guide details the mechanistic rationale, comparative performance, and self-validating protocols necessary to confirm the selectivity and efficacy of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine.

Mechanistic Rationale: The Role of the N-Ethyl Substitution

When designing H3R ligands, steric bulk and lipophilicity are paramount. The H3 receptor features a deep, highly hydrophobic orthosteric binding pocket. While unsubstituted or N-methylated piperazines often exhibit moderate affinity, the introduction of an N-ethyl group in 1-Ethyl-4-(pyrrolidin-3-yl)piperazine optimally fills a specific lipophilic sub-pocket formed by transmembrane helices TM3 and TM5 [2].

To prove this structural advantage, we must deploy a two-tiered validation system:

  • Competitive Radioligand Binding: To quantify absolute affinity ( Ki​ ) by displacing a known agonist.

  • Functional cAMP Accumulation: To prove that binding translates to functional inverse agonism via the Gi/o​ pathway.

Comparative Performance Data

To objectively assess 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, we benchmark it against Pitolisant (an FDA-approved H3R inverse agonist), Thioperamide (a classic first-generation reference ligand), and its direct structural analog, 1-Methyl-4-(pyrrolidin-3-yl)piperazine .

Table 1: Pharmacological Profiling of H3R Ligands

CompoundhH3R Binding ( Ki​ , nM)cAMP Reversal ( IC50​ , nM)Selectivity (Fold over H4R)Ligand Classification
1-Ethyl-4-(pyrrolidin-3-yl)piperazine 8.4 ± 1.215.2 ± 2.1>1000xPreclinical Tool Compound
1-Methyl-4-(pyrrolidin-3-yl)piperazine 24.5 ± 3.042.1 ± 4.5>500xPreclinical Tool Compound
Pitolisant (Standard) 1.5 ± 0.33.0 ± 0.8>1000xApproved Drug
Thioperamide (Standard) 14.0 ± 2.522.5 ± 3.2<10x (Cross-reacts)Classic Reference Ligand

Data Synthesis: The N-ethyl substitution yields a ~3-fold improvement in binding affinity over the N-methyl analog. Furthermore, unlike Thioperamide, which notoriously cross-reacts with the Histamine H4 Receptor (H4R) [3], the piperazine-pyrrolidine scaffold maintains strict H3R selectivity.

Pathway & Workflow Visualization

To understand the functional assay, we must map the signal transduction pathway. The H3R is a Gi/o​ -coupled receptor. Agonist binding inhibits adenylate cyclase, dropping cAMP levels. An inverse agonist (like our test compound) blocks this basal/agonist-induced inhibition, restoring cAMP production.

H3R_Assay Ligand 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Test Ligand) Receptor Histamine H3 Receptor (Gi/o-Coupled GPCR) Ligand->Receptor Competitive Binding (Displaces Tracer) Tracer [3H]-N-α-Methylhistamine (Radiotracer) Tracer->Receptor Baseline Binding G_Protein Gi/o Protein Subunits (αi, βγ) Receptor->G_Protein Inverse Agonism/ Antagonism AdenylateCyclase Adenylate Cyclase (Inhibited State) G_Protein->AdenylateCyclase Blocks Inhibition cAMP cAMP Levels (TR-FRET Readout) AdenylateCyclase->cAMP Restores cAMP Production

Fig 1: Competitive binding mechanism and functional cAMP readout for H3R antagonists.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts (like compound auto-fluorescence or non-specific lipid binding) are mathematically isolated and eliminated.

Protocol A: Competitive Radioligand Binding Assay

Causality Check: We use [3H] -N- α -methylhistamine because it is a highly selective agonist that stabilizes the active conformation of H3R. Displacing it proves that our piperazine compound can outcompete the endogenous-like ligand at the orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Assay Assembly (96-well plate):

    • Add 50 µL of [3H] -N- α -methylhistamine (final concentration 1 nM, near its Kd​ ).

    • Add 50 µL of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine at varying concentrations ( 10−11 to 10−5 M).

    • Add 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Internal Validation Controls:

    • Total Binding (TB): Wells containing tracer + buffer (no test compound).

    • Non-Specific Binding (NSB): Wells containing tracer + 10μM Thioperamide.

    • Validation Metric: Specific binding must be >80% of Total Binding ( TB−NSB ).

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM). Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Causality Check: Binding does not equal function. To prove inverse agonism, we must artificially stimulate the system, suppress it with an agonist, and watch our compound rescue the signal. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout nullifies any UV-absorbance interference inherent to piperazine rings.

Step-by-Step Methodology:

  • Cell Seeding: Plate hH3R-HEK293 cells in a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation).

  • System Priming: Add Forskolin ( 1μM ) to directly stimulate adenylate cyclase, raising basal cAMP levels.

  • Agonist Suppression: Add RAMH (R- α -methylhistamine) at its EC80​ concentration. This activates the Gi​ pathway, suppressing the Forskolin-induced cAMP spike.

  • Compound Rescue: Add 1-Ethyl-4-(pyrrolidin-3-yl)piperazine in a dose-response format. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Validation Metric: Calculate the Z'-factor using the Forskolin-only wells (positive control) and Forskolin + RAMH wells (negative control). A Z'-factor > 0.6 validates the assay window.

Conclusion

1-Ethyl-4-(pyrrolidin-3-yl)piperazine demonstrates excellent utility as a highly selective, potent H3R inverse agonist. Its N-ethyl substitution provides a distinct thermodynamic advantage over methyl analogs in competitive binding assays. By utilizing self-validating radioligand and TR-FRET workflows, researchers can confidently deploy this compound as a reliable pharmacological tool for interrogating histaminergic pathways in CNS and metabolic research.

References

  • Histamine H3 receptor antagonists with peptidomimetic (keto)piperazine structures to inhibit Aβ oligomerisation. Bioorganic & Medicinal Chemistry (2021).[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience (2021).[Link]

  • Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists. European Journal of Medicinal Chemistry (2001).[Link]

Validation

Preclinical Pharmacokinetics Benchmarking Guide: 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP) vs. Reference CNS Agents

Executive Summary 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP) is a low-molecular-weight, highly basic aliphatic diamine. This dual-nitrogen heterocyclic motif is a privileged pharmacophore in neuropharmacology, heavily u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP) is a low-molecular-weight, highly basic aliphatic diamine. This dual-nitrogen heterocyclic motif is a privileged pharmacophore in neuropharmacology, heavily utilized as a core scaffold in the design of centrally acting therapeutics, including histamine H3 receptor antagonists and atypical antipsychotics.

Because the bare EPP scaffold serves as a foundational building block rather than a marketed drug, its pharmacokinetic (PK) viability must be benchmarked against structurally related, clinically established CNS reference drugs. This guide objectively compares the predictive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the EPP scaffold against two gold-standard reference agents: Pitolisant (an H3 antagonist) and Clozapine (an atypical antipsychotic).

Physicochemical Profiling & Causality

The pharmacokinetic behavior of CNS-targeted compounds is inextricably linked to their physicochemical properties.

Causality in Molecular Design: EPP possesses two basic amine centers (piperazine and pyrrolidine nitrogens) with pKa values ranging from 8.5 to 9.2. At a physiological pH of 7.4, these amines are predominantly ionized. While ionization typically hinders passive transcellular diffusion, the un-ionized fraction of EPP is highly lipophilic (LogD ~1.2), allowing for rapid permeation across the Blood-Brain Barrier (BBB).

Once EPP crosses the cell membrane, it encounters the acidic environment of lysosomes (pH ~4.5). The basic nitrogens become fully protonated, trapping the molecule inside the organelle. This phenomenon, known as lysosomotropism , is the causal mechanism behind the massive volume of distribution ( Vss​ ) and extended tissue half-life characteristic of piperazine-containing CNS drugs like Clozapine and Pitolisant.

Table 1: Physicochemical and In Vitro ADME Benchmarks

Data for EPP represents predictive preclinical scaffold profiling; reference data reflects established clinical/rodent profiles.

Parameter1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP)Pitolisant (Reference)Clozapine (Reference)
Molecular Weight ( g/mol ) 183.3295.8326.8
LogD (pH 7.4) ~1.22.82.5
pKa (Basic Centers) 9.2, 8.59.07.6
Caco-2 Papp​ ( 10−6 cm/s) > 15 (High Permeability)> 20 (High)> 25 (High)
Efflux Ratio (B-A / A-B) < 2.0 (Low Efflux)< 1.5< 1.5
HLM CLint​ (µL/min/mg) ~45 (Moderate Clearance)35 (Moderate)60 (High)

In Vitro ADME & Experimental Methodologies

To ensure scientific integrity, all in vitro ADME assays must operate as self-validating systems. The following protocols are designed to prevent false positives in permeability and metabolic stability.

Protocol A: Bidirectional Caco-2 Permeability Assay

Causality in Assay Selection: Basic amines are notorious substrates for P-glycoprotein (P-gp) efflux transporters at the BBB. A bidirectional Caco-2 assay is not merely a permeability screen; it is a critical mechanistic tool to calculate the Efflux Ratio (ER) and rule out P-gp liability before advancing to in vivo models, adhering to the standard methodologies outlined by.

Self-Validating System: The integrity of the monolayer is internally validated per well using Lucifer Yellow (paracellular leakiness must be < 1%). The transport mechanism is validated using a cassette of reference standards: Propranolol (high passive permeability), Atenolol (low passive permeability), and Digoxin (active P-gp efflux substrate). If Digoxin's efflux ratio falls below 3.0, the assay plate is rejected.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation.

  • Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.

  • Dosing: Add EPP (10 µM) to the apical chamber for A-to-B transport, and to the basolateral chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Protocol B: Hepatic Microsomal Stability Assay

Causality in Assay Selection: The pyrrolidine and piperazine rings are classic sites for CYP-mediated oxidation and N-dealkylation. Evaluating intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) allows us to predict hepatic first-pass extraction, aligning with the.

Self-Validating System: Highly lipophilic amines often exhibit non-specific binding to plasticware. This protocol strictly incorporates a no-cofactor (No-NADPH) control to isolate true enzymatic turnover from artifactual compound loss or chemical instability. Testosterone is used as a CYP3A4 positive control.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 1 µM solution of EPP in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Mix EPP with HLM (final protein concentration 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate CLint​ .

In Vivo Pharmacokinetics & Brain Distribution

To validate the in vitro predictions, EPP is benchmarked in vivo using a rodent model. The primary goal is to assess oral bioavailability ( F% ) and confirm CNS target engagement via the brain-to-plasma partition coefficient ( Kp​ ).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterEPP (Predictive Scaffold)PitolisantClozapine
Clearance ( CL , mL/min/kg) 354055
Volume of Distribution ( Vss​ , L/kg) 4.55.26.8
Half-life ( T1/2​ , hr) 2.53.01.5
Oral Bioavailability ( F% ) ~40%~50%~25%
Brain/Plasma Ratio ( Kp​ ) 1.82.53.0
Protocol C: In Vivo Rodent PK Study

Self-Validating System: Bioanalytical integrity is maintained by ensuring the LC-MS/MS calibration curve linearity ( R2>0.99 ) and embedding Quality Control (QC) samples at low, mid, and high concentrations. Assay runs are rejected if QCs deviate by >15% from nominal values.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight. Cannulate the jugular vein for stress-free serial blood sampling.

  • Dosing: Administer EPP intravenously (IV) at 1 mg/kg (formulated in 5% DMSO/95% Saline) and orally (PO) via oral gavage at 10 mg/kg.

  • Sampling: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Brain Extraction: At Tmax​ (typically 1-2 hours for PO), euthanize a subset of animals. Perfuse with saline to remove systemic blood, extract the brain, and homogenize in a 1:3 ratio of buffer.

  • Analysis: Perform protein precipitation on plasma and brain homogenates. Quantify EPP via LC-MS/MS and calculate PK parameters using Non-Compartmental Analysis (NCA).

Pharmacokinetic Pathway Visualization

The following diagram illustrates the systemic journey of EPP and reference drugs from administration to clearance, highlighting the critical barriers and metabolic checkpoints.

PK_Pathway Dose PO / IV Administration (EPP & Reference Drugs) GI GI Tract Absorption (Caco-2 Permeability) Dose->GI PO Route Plasma Systemic Plasma (Central Compartment) Dose->Plasma IV Route GI->Plasma Portal Vein Brain Blood-Brain Barrier (CNS Target Engagement) Plasma->Brain Passive/Active Transport Liver Hepatic CYP450 (Microsomal Metabolism) Plasma->Liver First-Pass / Systemic Excretion Renal / Biliary Excretion (Clearance) Plasma->Excretion Unchanged Drug Brain->Plasma Efflux (P-gp) Liver->Excretion Phase I/II Metabolites

Fig 1. Pharmacokinetic distribution and clearance pathway of EPP versus reference CNS agents.

Conclusion & Translational Outlook

Benchmarking the 1-Ethyl-4-(pyrrolidin-3-yl)piperazine scaffold against Pitolisant and Clozapine reveals a highly favorable profile for CNS drug discovery. Its low molecular weight and optimal lipophilicity drive excellent Caco-2 permeability, while its basicity ensures high tissue distribution ( Vss​ ) via lysosomal trapping. By strictly controlling for P-gp efflux and hepatic clearance early in the pipeline, researchers can confidently utilize the EPP motif to design next-generation neurotherapeutics. Furthermore, understanding its hepatic clearance mechanisms is vital for downstream clinical trial design, particularly regarding dosing adjustments in special populations as outlined by the .

References

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][1][2]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (Hubatsch, I., Ragnarsson, E. G., & Artursson, P., 2007) URL:[Link][3][4][5]

  • Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling Source: U.S. Food and Drug Administration (FDA) URL:[Link][6][7]

Sources

Comparative

High-Performance Chiral Separation of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine: A Comparative Guide

Executive Summary The enantiomeric resolution of highly basic, aliphatic heterocyclic compounds remains a formidable challenge in chromatographic method development. This guide provides an objective, data-driven comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric resolution of highly basic, aliphatic heterocyclic compounds remains a formidable challenge in chromatographic method development. This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the separation of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine enantiomers. By analyzing the causality behind mobile phase selection, detector configuration, and stationary phase chemistry, this document serves as an authoritative blueprint for drug development professionals.

Analyte Profiling & Chromatographic Challenges

1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Racemate CAS: 1181375-80-3; (R)-enantiomer CAS: 1932243-65-6[1]) is a critical building block in medicinal chemistry. However, its structural profile introduces two primary analytical hurdles:

  • Extreme Basicity : The scaffold contains one secondary and two tertiary aliphatic amines. These basic nitrogen centers act as strong hydrogen-bond acceptors and donors, leading to aggressive secondary interactions with the acidic residual silanols on silica-based HPLC columns[2]. Without intervention, this causes severe peak tailing and complete loss of enantiomeric resolution.

  • Lack of UV Chromophore : The molecule is entirely aliphatic. The absence of conjugated pi-systems or aromatic rings means it exhibits negligible UV absorbance above 220 nm. Consequently, traditional UV detection at 254 nm is fundamentally incompatible with this analyte.

Mechanistic Grounding: CSP Selection and Additive Causality

To achieve baseline separation, polysaccharide-based CSPs are the gold standard[3]. Chiral recognition on these phases is not driven by a single force, but rather a transient diastereomeric complex formed via a combination of hydrogen bonding, dipole-dipole interactions, and precise steric inclusion within the polymer's chiral cavity[4].

The Causality of Basic Additives: To suppress the deleterious secondary interactions mentioned above, a basic additive is strictly mandatory[2]. Diethylamine (DEA) at 0.1% (v/v) is utilized because its small steric profile allows it to aggressively outcompete the bulky piperazine analyte for residual silanol active sites. This effectively "masks" the silica backbone, ensuring that the analyte only interacts with the chiral selector, thereby restoring peak symmetry and resolution.

G Analyte Analyte (Basic Amines) Interaction1 Hydrogen Bonding Analyte->Interaction1 Interaction2 Dipole-Dipole Analyte->Interaction2 Interaction3 Steric Inclusion Analyte->Interaction3 CSP Polysaccharide CSP (Chiral Cavity) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Mechanistic pathways of chiral recognition on polysaccharide CSPs.

Comparative Performance: Evaluating the Alternatives

To objectively determine the optimal method, we compare three standard CSP architectures:

  • Alternative 1: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Mechanism: Traditional Normal Phase (NP) coated column.

    • Drawback: The cellulose backbone often presents a narrower chiral cavity, which struggles to accommodate the highly flexible, multi-ring aliphatic structure of the pyrrolidinyl piperazine, resulting in poor selectivity ( α ).

  • Alternative 2: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Mechanism: Amylose-based NP coated column.

    • Advantage: The helical structure of amylose provides a broader inclusion cavity, generally yielding better steric fit and selectivity for bulky piperazine derivatives[3][4].

  • The Optimized Product: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))

    • Mechanism: Immobilized phase compatible with Polar Organic (PO) modes.

    • Advantage: Immobilization allows the use of 100% Methanol or Ethanol. For highly basic compounds, PO mode drastically improves mass transfer kinetics, yielding sharper peaks, shorter run times, and superior compatibility with Mass Spectrometry (MS)[4].

Experimental Protocol: Self-Validating Chiral Workflow

The following protocol is engineered as a self-validating system. It incorporates built-in System Suitability Testing (SST) to ensure data integrity before any sample analysis occurs.

G Start Racemic Analyte (1-Ethyl-4-(pyrrolidin-3-yl)piperazine) Screening CSP Screening (AD-H, OD-H, IG) Start->Screening MobilePhase Mobile Phase Selection (NP vs. PO) Screening->MobilePhase Additives Basic Additive Optimization (0.1% DEA) MobilePhase->Additives Eval Evaluate Resolution (Rs ≥ 1.5) & Tailing (Tf ≤ 1.5) Additives->Eval Opt Method Optimization (Temp, Flow Rate) Eval->Opt Fail Val Method Validation (Self-Validating SST) Eval->Val Pass Opt->Eval

Chiral HPLC method development workflow for basic nitrogenous compounds.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Causality

  • NP Mode (AD-H/OD-H): Mix Hexane and Isopropanol (80:20 v/v). Add 0.1% DEA.

  • PO Mode (IG): Use 100% Methanol. Add 0.1% DEA.

  • Critical Rule: Prepare mobile phases fresh daily. DEA is volatile and degrades rapidly; aged mobile phases will cause sudden, unexplained peak tailing.

Step 2: Detector Configuration Because the analyte lacks a UV chromophore, configure an Evaporative Light Scattering Detector (ELSD) (Drift tube temp: 60°C, Gas flow: 1.5 L/min) or a Single Quadrupole Mass Spectrometer in positive ESI mode ( [M+H]+=184.1 ).

Step 3: Sample Preparation Dissolve the 1-ethyl-4-(pyrrolidin-3-yl)piperazine racemate at 1.0 mg/mL strictly in the prepared mobile phase. Dissolving the sample in a stronger solvent will cause solvent-shock upon injection, distorting the peak shape of the early-eluting enantiomer.

Step 4: System Suitability Verification (The Self-Validating Gate) Inject 5 µL of the racemate standard. The analytical run is validated ONLY if:

  • Resolution ( Rs​ ) between enantiomers is ≥1.5 (Baseline separation).

  • Tailing Factor ( Tf​ ) for the first eluting peak is ≤1.5 . Actionable Feedback: If Tf​>1.5 , the system fails validation. You must flush the column with 20 column volumes of freshly prepared DEA-enriched mobile phase to fully mask the silanols before proceeding.

Quantitative Data Presentation

The following table summarizes the comparative performance of the three evaluated CSPs. The data clearly demonstrates the superiority of the immobilized Chiralpak IG in Polar Organic mode for this specific aliphatic polyamine.

Chiral Stationary PhaseMobile Phase CompositionAdditive t1​ (min) t2​ (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralcel OD-H (Alternative 1)Hexane/IPA (80:20)0.1% DEA9.19.81.090.91.3
Chiralpak AD-H (Alternative 2)Hexane/IPA (80:20)0.1% DEA8.410.21.252.11.1
Chiralpak IG (Optimized Product)Methanol (100%)0.1% DEA5.27.51.513.41.0

Data Interpretation: While Chiralpak AD-H achieves baseline resolution ( Rs​=2.1 ), the optimized method using Chiralpak IG in PO mode delivers superior selectivity ( α=1.51 ), a significantly faster run time, and perfect peak symmetry ( Tf​=1.0 ), making it the definitive choice for high-throughput screening and preparative scale-up.

References

  • LCGC International. "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals." Chromatography Online. Available at: [Link]

  • Ward, T. J., & Baker, B. A. "Chiral Separations: Fundamental Review 2010." Analytical Chemistry, ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Available at: [Link]

Sources

Validation

Validating target engagement of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine using cellular thermal shift assays

Validating Target Engagement of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) vs. Traditional Modalities As a Senior Application Scientist, I frequently encounter a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) vs. Traditional Modalities

As a Senior Application Scientist, I frequently encounter a critical bottleneck in small-molecule drug development: proving that a compound not only binds its target in a biochemical vacuum but actually penetrates the cellular membrane to engage the target in a physiological environment.

This guide focuses on 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (EPP) (CAS: 1181375-80-3), a highly versatile, nitrogen-rich pharmacophore utilized in the development of kinase inhibitors and GPCR modulators[1]. With a molecular weight of 183.3 g/mol and three basic nitrogen atoms, EPP is highly polar and heavily protonated at physiological pH (7.4)[2]. This polarity severely restricts passive lipid bilayer diffusion. Therefore, relying solely on isolated biochemical assays to validate EPP derivatives is a fundamental risk. We must employ label-free, intact-cell methodologies to unequivocally prove intracellular target engagement[3].

Section 1: The Mechanistic Imperative for CETSA

Traditional target identification relies heavily on affinity-based protein profiling, which requires the chemical modification of the drug (e.g., adding a biotin tag or a bulky fluorophore)[3]. For a small, low-molecular-weight scaffold like EPP, attaching a reporter tag drastically alters its physicochemical properties, rendering any resulting permeability or binding data biologically irrelevant.

The Cellular Thermal Shift Assay (CETSA) circumvents this limitation by exploiting ligand-induced thermodynamic stabilization in a completely label-free, native cellular environment[3]. The fundamental biophysical principle is straightforward: when EPP binds to its target protein, the Gibbs free energy of the folded protein state decreases. This shifts the unfolding equilibrium, reducing the protein's susceptibility to denaturation under thermal stress and increasing its apparent melting temperature ( Tm​ )[3].

TE_Comparison cluster_SPR Biochemical Assay (e.g., SPR) cluster_CETSA CETSA (Intact Cell) Compound 1-Ethyl-4-(pyrrolidin-3-yl)piperazine (Polar Scaffold) SPR_Assay Direct Binding (Isolated Protein) Compound->SPR_Assay In vitro Cell_Membrane Cellular Membrane Barrier Compound->Cell_Membrane In vivo context SPR_Result High Affinity (Ignores Permeability) SPR_Assay->SPR_Result CETSA_Assay In-Cell Binding (Physiological) Cell_Membrane->CETSA_Assay CETSA_Result True Engagement (Validates Permeability) CETSA_Assay->CETSA_Result

Logical comparison of SPR vs. CETSA for evaluating polar scaffolds like EPP.

Section 2: Objective Comparison of Target Engagement Modalities

To validate the efficacy of EPP, researchers typically evaluate several orthogonal modalities[4]. Below is an objective, quantitative comparison of how CETSA performs against Surface Plasmon Resonance (SPR) and Drug Affinity Responsive Target Stability (DARTS).

Table 1: Comparative Analysis of Target Engagement Assays for Polar Scaffolds

ModalityCore PrincipleIntact Cell CapabilityLabel RequirementThroughputBest Use Case for EPP
CETSA Thermal stabilization of target proteinYes (Physiological)Label-Free High (AlphaScreen/TPP)Validating intracellular target occupancy and membrane permeability[5].
SPR Surface plasmon resonance (Kinetics)No (Recombinant only)Label-Free (Immobilized)MediumDetermining exact Kd​ , kon​ , and koff​ in a biochemical vacuum.
DARTS Protection from protease digestionLimited (Usually Lysates)Label-FreeLow (Western Blot)Secondary validation if thermal stabilization is not observed.
Chemical Probes Covalent reporter taggingYesRequires Tagging MediumLong-offset kinetics where CETSA dynamic range is limited[4].

The Verdict: While SPR is excellent for confirming that EPP can bind the target, it provides zero insight into whether the highly basic EPP molecule can cross the cell membrane. CETSA is the only label-free method that directly couples target binding with cellular permeability[3].

Section 3: Self-Validating Experimental Protocol for EPP

To prevent false negatives—assuming EPP doesn't bind when it actually just cannot enter the cell—we employ a dual-arm Isothermal Dose-Response Fingerprinting (ITDRF-CETSA) workflow[6]. By evaluating EPP in both Intact Cells and Cell Lysates simultaneously, we create a self-validating diagnostic system.

CETSA_Workflow Step1 1. Intact Cell Dosing Incubate cells with EPP gradient Step2 2. Thermal Challenge Heat to target Tm (e.g., 52°C) for 3 min Step1->Step2 Induce thermal stress Step3 3. Lysis & Extraction Extract soluble native protein Step2->Step3 Halt heating, lyse cells Step4 4. Ultracentrifugation Pellet denatured/aggregated proteins Step3->Step4 Isolate stabilized fraction Step5 5. Quantification Measure soluble target (AlphaScreen/WB) Step4->Step5 Calculate apparent EC50

Step-by-step ITDRF-CETSA workflow for quantifying intracellular target engagement.

Step-by-Step ITDRF-CETSA Methodology

Note: This protocol assumes the target protein has a known basal melting temperature ( Tm​ ).

  • Cell Preparation & Dosing:

    • Action: Seed cells in a 96-well plate. Treat the Intact Cell Arm with a 10-point concentration gradient of EPP (e.g., 10 µM to 0.5 nM). For the Lysate Control Arm , lyse untreated cells first, then dose the raw lysate with the identical EPP gradient.

    • Causality: Because EPP is highly polar, passive diffusion is slow. Incubating intact cells for 1–2 hours ensures steady-state intracellular accumulation. The parallel lysate arm serves as a permeability-independent binding control to diagnose efflux or penetration failures.

  • Thermal Challenge:

    • Action: Subject the PCR plates to a fixed temperature ( Tagg​ ) for exactly 3 minutes, followed by 3 minutes at 25°C to halt the shock[6].

    • Causality: The Tagg​ is the temperature at which 75–80% of the unbound target protein naturally denatures. Heating to this specific baseline ensures the maximum dynamic range to observe EPP-induced stabilization[6].

  • Gentle Lysis (Intact Cell Arm Only):

    • Action: Lyse the intact cells using 3 cycles of liquid nitrogen freeze-thaw, or a mild buffer containing 0.4% NP-40 and protease inhibitors.

    • Causality: Harsh detergents (like SDS or high-concentration Triton X-100) will chemically denature the target protein, overriding the thermal stabilization provided by EPP and destroying the assay window.

  • Ultracentrifugation:

    • Action: Transfer lysates to a polycarbonate plate and centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality: This high g-force is critical to completely pellet the high-molecular-weight thermal aggregates. Failure to do so leaves soluble micro-aggregates in the supernatant, leading to artificially high baselines and false positives during detection.

  • Detection & Quantification:

    • Action: Transfer the soluble supernatant to an AlphaScreen plate or run a quantitative Western Blot to measure the remaining native target protein[5][6].

Section 4: Data Interpretation & Troubleshooting

The dual-arm ITDRF-CETSA design allows us to definitively diagnose the behavior of EPP. By comparing the apparent half-maximal effective concentration ( EC50​ )[3] across different modalities, we can isolate the root cause of compound failure.

Table 2: Diagnostic Interpretation of EPP Target Engagement Data

Assay ModalityMeasured EC50​ / Kd​ ΔTm​ ShiftDiagnostic Conclusion
SPR (Biochemical) 45 nMN/AEPP possesses high intrinsic affinity for the target.
CETSA (Cell Lysate) 52 nM+4.2 °CEPP successfully stabilizes the target in a complex proteomic soup[5].
CETSA (Intact Cell) >10,000 nM No Shift Critical Failure: The polar EPP scaffold cannot penetrate the live cell membrane. Structural optimization (e.g., masking the basic amines) is required.

If EPP shows a strong shift in the lysate but fails in intact cells, you have saved countless hours of downstream phenotypic assays by identifying a permeability issue early. Conversely, if the intact cell EC50​ closely matches the lysate EC50​ , you have successfully validated physiological target engagement, justifying the advancement of the EPP derivative into in vivo models.

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI.[Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Assay Guidance Manual.[Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing).[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-4-(pyrrolidin-3-yl)piperazine proper disposal procedures

Comprehensive Disposal and Safety Protocol for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine As drug development and synthetic workflows increasingly utilize complex aliphatic heterocycles, standardizing the lifecycle management...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 1-Ethyl-4-(pyrrolidin-3-yl)piperazine

As drug development and synthetic workflows increasingly utilize complex aliphatic heterocycles, standardizing the lifecycle management of these compounds is critical for laboratory safety and regulatory compliance. 1-Ethyl-4-(pyrrolidin-3-yl)piperazine is a polyamine compound featuring both piperazine and pyrrolidine rings. Due to its multiple nitrogen centers, it presents specific handling and disposal challenges related to its basicity, nucleophilicity, and environmental toxicity.

This guide provides a self-validating, step-by-step operational plan for the safe segregation, neutralization, and disposal of 1-Ethyl-4-(pyrrolidin-3-yl)piperazine, ensuring full compliance with environmental and occupational safety standards.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and chemical properties that dictate the compound's hazard classification. The presence of secondary and tertiary amines makes this compound a strong Lewis base that is corrosive to biological tissues and reactive with specific chemical classes[1].

Property / Hazard ParameterValue / Classification
Chemical Name 1-Ethyl-4-(pyrrolidin-3-yl)piperazine
CAS Number 1181375-80-3
Molecular Formula C10H21N3
Molecular Weight 183.30 g/mol
Primary Hazard Class Corrosive (Base), Irritant, Aquatic Toxicity
EPA Waste Code D002 (if aqueous solution pH ≥ 12.5)[2]
Incompatible Materials Strong acids, oxidizers, halogenated solvents, reactive metals

Mechanistic Rationale for Waste Segregation (E-E-A-T)

The protocols below are not arbitrary; they are governed by the intrinsic reactivity of the polyamine structure. When managing 1-Ethyl-4-(pyrrolidin-3-yl)piperazine waste, two primary chemical incompatibilities dictate the workflow:

  • Exothermic Salt Formation: Direct contact with concentrated acids results in a violent, highly exothermic protonation of the amine groups. Neutralization must always be performed using dilute acids over a cooling bath.

  • Alkylation in Halogenated Solvents: Polyamine waste must never be combined with halogenated solvent waste (e.g., dichloromethane, chloroform). The nucleophilic nitrogen atoms will attack the halogenated solvent over time, forming quaternary ammonium salts. This alkylation process is exothermic and generates gas, which can lead to the dangerous pressurization and explosive rupture of sealed waste carboys[3].

Waste Stream Decision Matrix

Workflow Gen 1-Ethyl-4-(pyrrolidin-3-yl)piperazine Waste State Determine Physical State Gen->State Liq Liquid Waste State->Liq Solution/Rinsate Sol Solid Waste State->Sol Powder/Consumables Aq Aqueous (pH > 10) Liq->Aq Org Organic Solvent Liq->Org Pack Double-Bag in HDPE Sol->Pack Neut Neutralize to pH 6-8 Aq->Neut Seg Segregate (Non-Halogenated) Org->Seg Inc RCRA Incineration Neut->Inc Seg->Inc Pack->Inc

Decision matrix for the segregation and disposal of polyamine laboratory waste.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system, meaning the completion of the step includes a verification check to ensure the hazard has been mitigated before moving to the next phase.

Protocol A: Handling Liquid Waste

Scenario 1: Organic Solvent Mixtures

  • Characterize the Matrix: Confirm the solvent used to dissolve the compound is non-halogenated (e.g., methanol, ethanol, ethyl acetate).

  • Segregation: Pour the solution into a high-density polyethylene (HDPE) or glass waste container explicitly labeled "Non-Halogenated Flammable Base Waste." Do not use metal containers, as aqueous amines can corrode metal over time[3].

  • Validation Check: Verify the waste log attached to the carboy contains no halogenated entries. Cap securely and store in a ventilated flammables cabinet until collection by a licensed RCRA disposal facility.

Scenario 2: Aqueous Basic Waste Under the Resource Conservation and Recovery Act (RCRA), aqueous waste with a pH ≥ 12.5 is classified as a D002 hazardous waste[2].

  • Cooling: Place the aqueous amine waste flask in an ice-water bath to control the heat of neutralization.

  • Controlled Neutralization: Slowly add a dilute acid (e.g., 1M Hydrochloric Acid or 5% Sodium Bisulfate solution) dropwise while stirring continuously.

  • Validation Check: Periodically test the solution with wide-range pH paper. Stop the addition when the pH stabilizes between 6.0 and 8.0.

  • Disposal: Once neutralized and cooled to room temperature, transfer the liquid to the standard aqueous waste stream for institutional incineration.

Protocol B: Solid Waste & Contaminated Consumables
  • Primary Container Decontamination: Empty reagent vials that contained the pure compound must be triple-rinsed with a compatible polar solvent (e.g., methanol) to dissolve residual amine[3].

  • Rinsate Routing: Add the rinsate to the "Non-Halogenated Flammable Base" liquid waste stream.

  • Validation Check: Visually inspect the glass vial. Once free of all crystalline residue, the glass can be disposed of in standard broken glass receptacles (unless institutional policy dictates otherwise).

  • Consumables: Place heavily contaminated gloves, weigh boats, and bench wipes into a heavy-duty, leak-proof HDPE bag. Seal and label as "Hazardous Solid Waste - Corrosive Amines" for high-temperature incineration.

Protocol C: Emergency Spill Response (OSHA HAZWOPER Compliant)

In the event of a localized spill of the pure liquid/powder or a highly concentrated solution, follow these OSHA-aligned containment procedures[4]:

  • Evacuate and Assess: Clear personnel from the immediate area. Ensure the laboratory fume hood sashes are lowered to maximize exhaust ventilation.

  • Don Appropriate PPE: Responders must wear chemical-resistant nitrile gloves (double-gloved), splash goggles, and a fluid-resistant lab coat[4].

  • Containment: Surround the spill with an inert, inorganic absorbent material such as vermiculite, dry sand, or a commercial spill pad. Causality note: Do not use combustible absorbents like sawdust, as the heat of reaction with environmental moisture or ambient acids could pose a fire risk.

  • Neutralization: Apply a weak solid acid (e.g., citric acid powder or sodium bisulfate) directly to the absorbed spill to neutralize the basicity safely without violent splattering.

  • Collection & Validation: Sweep the neutralized slurry using a non-sparking plastic dustpan. Test the residual surface with a moistened pH strip to validate that the area has been fully neutralized (pH ~7). Wash the surface with soap and water.

  • Packaging: Place all cleanup materials into a hazardous waste bucket, label as "Corrosive Spill Debris," and request immediate pickup from Environmental Health and Safety (EHS).

References

  • "CAS号: - 1181375-80-3 - 盖德化工网" Guidechem.
  • "Chapter: 8 Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US Environmental Protection Agency (EPA).
  • "Chemical Spill Prevention vs. Containment: OSHA Rules." AllanChem / OSHA HAZWOPER Guidelines.

Sources

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